Triphen diol

Catalog No.
S8804899
CAS No.
M.F
C22H20O4
M. Wt
348.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphen diol

Product Name

Triphen diol

IUPAC Name

3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3

InChI Key

KQCJZAUNKSGEFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Chemical Identity and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The core structure of Triphen diol consists of an ethane chain with two hydroxyl groups, with each carbon atom connected to two or three phenyl rings. The table below summarizes the key identifiers and physical properties for its two enantiomers.

Property (S)-(-)-1,1,2-Triphenylethane-1,2-diol (R)-(+)-1,1,2-Triphenylethane-1,2-diol
CAS Registry Number 108998-83-0 [1] 95061-46-4 [2]
Molecular Formula C₂₀H₁₈O₂ [1] C₂₀H₁₈O₂ [2]
Molecular Weight 290.36 g/mol [1] 290.36 g/mol [2]
Melting Point 125-127 °C [1] 126 °C [2]
Specific Optical Rotation [α]20/D -214° (c=1 in Ethanol) [1] [α]D +217.3° (c=1.02 g/100ml in Ethanol) [2]
Predicted pKa 12.87 ± 0.29 [1] 12.87 ± 0.29 [2]
Form Powder, Pale brown [1] Powder, White to almost white [2]

Synthesis from Mandelic Acid

A common preparation of enantiopure this compound starts from commercially available chiral mandelic acid. The following workflow details the synthesis as described in the literature [2].

Start (R)- or (S)-Mandelic Acid Step1 Esterification Reaction conditions: Standard esterification Product: Methyl mandelate Start->Step1 Step2 Nucleophilic Addition Reagent: Phenylmagnesium Bromide (3.5 equiv) Reaction: Grignard addition to ester Step1->Step2 Final (R)- or (S)-1,1,2-Triphenylethane-1,2-diol Step2->Final

This synthetic route efficiently converts a readily available chiral pool starting material into the target diol with high enantiomeric purity.

Research Applications and Significance

1,1,2-Triphenylethane-1,2-diol is primarily valued in organic synthesis as a chiral building block and auxiliary [1] [2].

  • Chiral Derivatization and Synthesis: The compound can be used to derivatize chiral monoesters via stereoselective aldol addition, and is also a precursor for forming O-silyl orthoesters and cyclic phosphonates [2]. Its rigid, chiral structure makes it useful for facilitating asymmetric transformations.
  • Pharmaceutical Intermediates: The (S)-enantiomer is listed as an intermediate in the synthesis of Esomeprazole, a proton pump inhibitor used in medicine [1]. This highlights its role in the synthesis of biologically active molecules.

References

Synthesis of 1,2,4-Triphenylcyclopentane-1,2-diol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the detailed experimental protocol for the reductive cyclization based on the research article [1] [2].

Parameter Specification
Target Compound (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol [1] [2]
Key Precursor 1,3,5-Triphenylpentane-1,5-dione [2]
Reagents Zinc (Zn) metal, Acetic acid (medium) [1] [2]
Reaction Type Reductive cyclization [1] [2]
Purification & Crystallization Single crystals obtained from a THF/hexane solvent mixture [1] [2]

The following diagram illustrates the synthetic workflow.

G A 1,3,5-Triphenylpentane-1,5-dione B Reaction Conditions: Zn metal, Acetic acid, Reductive cyclization A->B C (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol B->C D Purification & Crystallization: THF/Hexane solvent mixture C->D E Pure Diol Product (Characterized by X-ray) D->E

Synthesis workflow for 1,2,4-Triphenylcyclopentane-1,2-diol [1] [2]

Application and Further Guidance

The synthesized diol has been successfully used as a pre-catalyst activator in the ring-opening polymerization of ɛ-caprolactone, a monomer for producing biodegradable polyesters [2].

  • Reaction Insight: The dione precursor is formed by a condensation reaction between acetophenone and benzaldehyde under basic conditions [2].
  • Isomer Note: The procedure yields a single achiral meso-isomer (1R,2S,4r) in the crystalline form, though the reaction mixture may contain a minor amount of another isomer [2].

Suggestions for Finding More Information

The search results indicate that "Triphen diol" is likely a shorthand name. To find more synthesis details, you can:

  • Use Systematic Names: Search with the full IUPAC name "(1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol" or other identifiers like the CAS Number.
  • Consult Specialized Databases: Search chemical literature and patent databases (e.g., SciFinder, Reaxys) for this compound and its close analogs.
  • Explore Similar Reactions: The reductive cyclization of 1,5-diketones is a known route to cyclopentane-1,2-diols; researching this broader reaction class may yield alternative or optimized protocols.

References

cyclopentane-1,2-diol precursors and synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Pathways for Cyclopentane-1,2-diol

The synthesis of this molecule can be approached through different strategies, primarily via the oxidation of a cyclopentene precursor or the coupling of dicarbonyl compounds.

Direct Oxidation of Cyclopentene

An industrial preparation method, detailed in a patent, describes a route starting from cyclopentene. This process involves a two-step sequence of epoxidation followed by hydrolysis [1].

The workflow for this synthesis is outlined below:

G Cyclopentene Cyclopentene Cyclopentene Epoxide Cyclopentene Epoxide Cyclopentene->Cyclopentene Epoxide Step 1: Epoxidation Oxidant (e.g., H₂O₂) 1,2-Cyclopentanediol 1,2-Cyclopentanediol Cyclopentene Epoxide->1,2-Cyclopentanediol Step 2: Hydrolysis Catalyst, H₂O Purified Product Purified Product 1,2-Cyclopentanediol->Purified Product Step 3: Separation & Purification

Synthesis via Epoxidation and Hydrolysis

Detailed Experimental Protocol (as described in CN104177230A) [1]:

  • Step 1: Epoxidation. A mixture of cyclopentene, hydrogen peroxide (oxidant), a catalyst, and deionized water is prepared. The reaction is typically carried out with stirring at a temperature between 10°C and 60°C for several hours. The catalyst system can vary; one example includes Fe-Cu based catalysts.
  • Step 2: Hydrolysis. The epoxide intermediate (cyclopentene epoxide) undergoes a hydrolysis reaction. This step also uses a catalyst, potentially a solid acid, and is performed in an aqueous medium. The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 30-70°C).
  • Step 3: Separation and Purification. After the reaction is complete, the mixture is distilled to separate the water and recover the raw 1,2-cyclopentanediol product. Further purification, such as recrystallization, may be employed to obtain the final product with high purity. The patent notes this method aims to reduce toxicity and environmental impact compared to older processes.
Intramolecular Pinacol Coupling

A highly diastereoselective synthesis of polysubstituted cyclopentane-1,2-diols has been achieved via an intramolecular Pinacol coupling reaction [2]. This method is notable for being a "green" and practical process conducted in aqueous media.

Detailed Experimental Protocol (as described in Molecules 2008, 13(10), 2652-2658) [2]:

  • Reaction Setup: In a vessel, combine the 1,5-dicarbonyl substrate (0.5 mmol), InCl₃ (0.5 mmol), aluminum powder (1.8 mmol), and NH₄Cl (0.5 g).
  • Solvent System: Add a mixed solvent of ethanol and water (1:1 ratio, 4 mL total volume).
  • Reaction Conditions: Stir the mixture at 70°C for approximately 8 hours. The reaction progress can be monitored by TLC.
  • Work-up Procedure:
    • After cooling to room temperature, extract the mixture with ethyl ether (3 × 10 mL).
    • Combine the organic layers and dry over anhydrous sodium sulfate.
    • Remove the solvent under reduced pressure.
    • Purify the crude product using silica gel chromatography to isolate the cyclopentane-1,2-diol.

This method has been applied to various symmetrical aromatic 1,5-diketones, yielding the corresponding diols with excellent diastereoselectivity (often >99% d.e.) [2].

Table 1: Selected Examples from Intramolecular Pinacol Coupling [2]

R¹ Substituent R² Substituent Product Yield (%) Diastereomeric Excess (%)
H H 65 > 99
H 4-Cl 62 > 99
4-CH₃ H 80 > 99
4-CH₃O H 88 > 99
4-Cl H 83 > 99
A Related Renewable Pathway from Biomass

While not a direct synthesis of cyclopentane-1,2-diol, recent research explores a two-step route from furfural (a biomass-derived compound) to glutaric acid, with cyclopentanone as a key intermediate [3]. A proposed reaction mechanism involves 1,1,2-trihydroxy-cyclopentane as an important intermediate, which is a functionalized derivative of cyclopentanediol [3]. This highlights the relevance of cyclopentane-diol-like structures in modern catalytic routes for producing renewable chemicals.

Key Properties and Commercial Availability

The compound exists as stereoisomers. Data for the trans-isomer is available from standard references.

Table 2: Physical Property Data for trans-1,2-Cyclopentanediol

Property Value Reference / Source
CAS Registry Number 5057-99-8 [4]
Molecular Formula C₅H₁₀O₂ [5]
Molecular Weight 102.13 g/mol [5]
Melting Point 45.0 to 49.0 °C [5]
Purity (Commercial) >98.0% (GC) [5]

The cis-isomer (CAS RN 5057-98-7) is also a known compound, with some physical data (e.g., boiling point under reduced pressure) available in the NIST WebBook [6].

Research Context and Gaps

It is important to contextualize these findings for a research audience:

  • Focus on Established Methods: The synthesis protocols identified are from a 2008 journal article and a 2014 patent, representing established chemistry rather than the current cutting edge [1] [2].
  • Limited Recent Innovation: The search results did not reveal highly recent (e.g., post-2020) breakthroughs specifically in cyclopentane-1,2-diol synthesis, such as novel photocatalytic or enzymatic methods.
  • Mechanistic Insight is Key: The most current relevant information comes from a 2025 study on glutaric acid synthesis, which underscores the importance of 1,1,2-trihydroxy-cyclopentane as a mechanistic intermediate in C=O bond activation and oxidation chemistry [3]. This suggests that understanding the behavior of such intermediates is an active area of research.

References

Molecular Characterization of Triphenyl-Containing Diols

Author: Smolecule Technical Support Team. Date: February 2026

The term "triphen diol" is not specific to a single compound. The table below summarizes three distinct molecules with similar names found in the search results.

Compound Name CAS Number Molecular Formula / Weight Specific Rotation [α] Melting Point Stereochemistry
(S)-(-)-1,1,2-Triphenylethane-1,2-diol [1] 108998-83-0 C20H18O2 / 290.36 g/mol -214° (c=1 in Ethanol) 125-127 °C (S)-configured
(R)-(+)-1,1,2-Triphenylethane-1,2-diol [2] [3] 95061-46-4 C20H18O2 / 290.36 g/mol Information Missing Information Missing (R)-configured
5-Amino-1,3,5-triphenyl-pentane-1,3-diol [4] Information Missing C23H25NO2 (from text) Information Missing Information Missing Multiple stereoisomers

The search results also contained a record for "this compound" (CID 73014257) with a molecular formula of C22H20O4, but no further characterization data was available [5].

Experimental Protocols for Characterization

For the compound 5-Amino-1,3,5-triphenyl-pentane-1,3-diol, a detailed synthetic and analytical workflow was described in the literature [4]. The following diagram outlines the key steps for its preparation and stereochemical analysis:

G Start 2,4,6-Triphenylpyrylium Perchlorate Step1 Reaction with Hydroxylamine Start->Step1 Int1 2-Isoxazoline Ketone Intermediate Step1->Int1 Step2 Reduction with LiAlH4 (LAH) Int1->Step2 Int2 Isoxazoline Alcohol Derivative Step2->Int2 Step3 Chiral HPLC Separation (Chiralcel OD-H Column) Int2->Step3 Product 8 Separated Stereoisomers of Title Compound Step3->Product Config Absolute Configuration Assignment Product->Config Method1 X-ray Crystallography Config->Method1 Method2 Chemical Interconversion Method Config->Method2 Method3 Diastereoselective Synthesis Config->Method3

Workflow for synthesis and chiral resolution of a triphenyl diol analog [4]

The protocol highlights several key techniques for molecular characterization:

  • Separation of Stereoisomers: The eight stereoisomers were separated in a single run using High-Performance Liquid Chromatography (HPLC) on a Chiralcel OD-H column [4].
  • Determination of Absolute Configuration: A combination of methods was used to assign the absolute configuration, including X-ray crystallography, monitoring the sign change during chemical interconversion, and diastereoselective synthesis [4].
  • Note on Racemization: The intermediate 2-isoxazoline ketone was noted to be susceptible to racemization via a retro-Michael addition mechanism, an important consideration for stereochemical integrity [4].

Interpretation and Recommendations

The information gathered suggests that "this compound" is likely a generic descriptor for compounds featuring a diol group and three phenyl rings. The most readily available data pertains to the enantiomers of 1,1,2-triphenylethane-1,2-diol, a chiral building block.

For a comprehensive whitepaper, the current data is insufficient. I propose the following steps to deepen your research:

  • Utilize Commercial Catalogs: Suppliers like TCI America and Sigma-Aldrich list (S)- and (R)-1,1,2-triphenylethane-1,2-diol. Their technical documents and SDS sheets may contain additional physicochemical data [1].
  • Explore Specific Analogues: If your interest lies in a 5-amino variant similar to the one described [4], using the full chemical name "5-Amino-1,3,5-triphenyl-pentane-1,3-diol" in a focused literature search will yield more relevant results than the generic "this compound."
  • Investigate Related Compounds: The search also revealed triphenylethylene-based structures in medicinal chemistry [6], which, while different, may share some synthetic or analytical methodologies.

References

Crystallography Data of Related Triphenyl Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the crystallographic data for three triphenylsulfonium salts, which share a common triphenyl-based cation [1].

Compound Name & Formula Triphenylsulfonium Triiodide ([TPS][I₃]) C₁₈H₁₅S⁺·I₃⁻ Triphenylsulfonium Perchlorate ([TPS][ClO₄]) C₁₈H₁₅S⁺·ClO₄⁻ Triphenylsulfonium Hexafluorophosphate ([TPS][PF₆]) C₁₈H₁₅S⁺·PF₆⁻
Space Group P2₁/n P2₁ P2₁/n
S—C Bond Length (Å) ~1.787 (average) 1.775 to 1.785 1.787 to 1.790
C—S—C Bond Angles (°) 101.9 to 106.3 104.5 to 106.1 102.96 to 105.20
Molecular Geometry Distorted trigonal–pyramidal Distorted trigonal–pyramidal Distorted trigonal–pyramidal
Dominant Intermolecular Contacts H⋯I, H⋯H H⋯O, H⋯H F⋯H, H⋯H

For context, another pharmacologically relevant compound, Trihexyphenidyl Hydrochloride, was characterized using powder diffraction [2]. Its crystal data is summarized below.

Parameter Value
Compound Name Trihexyphenidyl Hydrochloride [2]
Formula C₂₀H₃₂NO⁺·Cl⁻ [2]
Space Group P2₁2₁2 [2]
Crystal System Orthorhombic [2]
Unit Cell Parameters a = 30.0265 (8) Å, b = 11.2297 (4) Å, c = 5.8931 (2) Å [2]
Unit Cell Volume 1987.08 (12) ų [2]
Hydrogen Bonds N—H⋯Cl, O—H⋯Cl, C—H⋯Cl [2]

Experimental Protocol for Crystal Structure Determination

The general methodology for determining crystal structures, as described in the search results, involves several key steps [1] [2]:

  • Synthesis and Crystallization: The triphenylsulfonium salts were prepared by reacting triphenylsulfonium chloride with an excess of the corresponding acid in methanol, from which crystalline products were obtained [1].
  • Data Collection via X-ray Diffraction: Single-crystal X-ray diffraction data were collected. For the powder study of Trihexyphenidyl hydrochloride, data was collected on a diffractometer in reflection mode with a step scan [2].
  • Structure Solution and Refinement: The structures were solved using direct methods and refined. The Rietveld method was used for the refinement of the powder diffraction data [2].
  • Hirshfeld Surface Analysis: This analysis was performed to quantify the intermolecular interactions within the crystal packing, generating two-dimensional fingerprint plots for each structure [1].

Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow for crystal structure determination and analysis as derived from the methodologies cited [1] [2].

CrystallographyWorkflow start Start Crystallographic Analysis synth Synthesis & Crystallization start->synth Prepare Sample collect X-ray Diffraction Data Collection synth->collect Obtain Crystal solve Structure Solution collect->solve Raw Data refine Structure Refinement solve->refine Initial Model validate Validation & Analysis refine->validate Refined Model validate->refine Correction Input end Final Structural Model validate->end Validated Structure

Crystallography analysis workflow from synthesis to final model. [1] [2]

How to Locate the Specific Data You Need

Since the exact data for "Triphen diol" was not found, here are suggestions for continuing your research:

  • Verify the Compound Name: "this compound" may be a common or abbreviated name. Please verify the precise IUPAC name or chemical registry number (e.g., CAS Number), as this will greatly improve search accuracy.
  • Search Specialized Databases: Use the exact identifier to query dedicated crystallographic databases:
    • Cambridge Structural Database (CSD): The primary repository for small molecule organic and metal-organic crystal structures.
    • Protein Data Bank (PDB): If the compound is a ligand in a macromolecular structure.
  • Review Broader Literature: Search for scientific articles on the synthesis or pharmaceutical application of the compound, which may report crystallographic data within the publication or supplementary materials.

References

Application Note: Synthesis and Use of (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol as a Precatalyst Activator

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the synthesis of (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol and its application as a precatalyst activator for the ring-opening polymerization (ROP) of ɛ-caprolactone. This diol, noted for forming chains via intermolecular hydrogen bonds, effectively activates polymerization catalysts [1].

Chemical Synthesis Protocol

The target diol is synthesized via a reductive cyclization reaction [1].

  • Reaction: Reductive cyclization of 1,3,5-triphenylpentane-1,5-dione.
  • Reagents:
    • Zinc (Zn) metal
    • Acetic acid (solvent medium)
  • Procedure:
    • Dissolve the 1,3,5-triphenylpentane-1,5-dione substrate in acetic acid.
    • Add zinc metal to the solution to initiate the reductive cyclization.
    • Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
    • Upon reaction completion, work up the mixture to isolate the crude (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol product.
  • Purification and Crystallization:
    • Purify the crude product using a suitable method (e.g., column chromatography).
    • Obtain single crystals for X-ray crystallography by slow evaporation from a solvent mixture of Tetrahydrofuran (THF) and hexane [1].
Application in Ring-Opening Polymerization

The synthesized diol functions as a precatalyst activator in the ROP of ɛ-caprolactone [1].

  • Polymerization: Ring-Opening Polymerization (ROP) of ɛ-caprolactone.
  • Precatalyst Activator: (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol.
  • Procedure:
    • Combine the ɛ-caprolactone monomer with a catalytic amount of the diol precatalyst activator.
    • Allow the polymerization to proceed under controlled conditions.
  • Outcome: The diol has been used successfully to activate the precatalyst, leading to the formation of poly(ɛ-caprolactone) [1].

Summary of Quantitative and Crystallographic Data

The table below summarizes key data for the synthesized diol compound.

Property Description / Value
Chemical Name (1R,2S,4r)-1,2,4-Triphenylcyclopentane-1,2-diol [1]
CAS Registry Number 267419-32-1 (as listed in source material)
Molecular Formula C~23~H~22~O~2~ [1]
Crystal System Orthorhombic [1]
Space Group Pbca [1]
Asymmetric Unit One crystallographically independent molecule of the achiral (1R,2S,4r)-diol isomer [1]
Hydrogen Bonding One intramolecular and one intermolecular O—H⋯O bond per hydroxyl group, forming one-dimensional chains [1]
Application Successful use as a precatalyst activator for the ring-opening polymerization of ɛ-caprolactone [1]

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis and application workflow.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Start Reaction Setup Substrate 1,3,5-Triphenylpentane-1,5-dione Start->Substrate Reagents Reagents: Zn metal Solvent: Acetic Acid Start->Reagents ReactionStep Reductive Cyclization Substrate->ReactionStep Reagents->ReactionStep CrudeProduct Crude Diol Product ReactionStep->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification Crystallization Crystallization (THF/Hexane Solvent Mix) Purification->Crystallization End Pure Crystalline Product Crystallization->End

This flowchart outlines the step-by-step process for synthesizing and purifying the triphen diol precatalyst activator, from starting materials to the final crystalline product [1].

Diagram 2: Polymerization Application

PolymerizationApplication Start Start Polymerization Monomer ε-Caprolactone Monomer Start->Monomer Activator This compound Precatalyst Activator Start->Activator Combine Combine Components Monomer->Combine Activator->Combine Polymerize Polymerization Reaction Combine->Polymerize End Poly(ε-Caprolactone) Formed Polymerize->End

This flowchart shows the simple process of using the synthesized this compound as a precatalyst activator in the ring-opening polymerization of ε-caprolactone to form the final polymer [1].

Notes for Researchers

  • Handling: Standard laboratory safety practices should be followed. Acetic acid is corrosive, and zinc metal can be a dust explosion hazard; appropriate personal protective equipment (PPE) and engineering controls are required.
  • Characterization: The successful synthesis and purity of the diol should be confirmed using standard analytical techniques, including ( ^1H )-NMR, ( ^{13}C )-NMR, and mass spectrometry. Single-crystal X-ray diffraction can confirm the solid-state structure and hydrogen-bonding network [1].
  • Polymer Analysis: The resulting poly(ɛ-caprolactone) should be characterized by GPC for molecular weight and dispersity (Đ), and by NMR for end-group analysis to confirm the success of the polymerization.

References

polymerization of cyclic esters with Triphen diol

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Cyclic Ester Polymerization

Ring-Opening Polymerization (ROP) of cyclic esters like lactides and lactones is a primary method for synthesizing aliphatic polyesters, which are crucial for biomedical applications due to their biodegradability and biocompatibility [1] [2]. These polymers are widely used in drug delivery systems [1].

The following table summarizes the main classes of catalysts and initiators used in ROP, which defines the reaction mechanism and final polymer properties.

Catalyst/Initiator Type Examples Typical Mechanism Key Characteristics
Metallic Catalysts [3] [4] Sn(Oct)₂, Al(OⁱPr)₃, heterodinuclear complexes Coordination-Insertion High activity; metal residues may be undesirable for biomedical/electronic applications [3].
Organocatalysts [3] [5] Strong bases (TBD, DBU), (Thio)urea/base pairs Anionic (Base-activated) or Cationic (Activated Monomer) Metal-free; useful for specialized applications. Strong bases can cause transesterification or lead to cyclic polymer formation without initiators [3].
Enzymatic Catalysts [1] [2] Lipases (e.g., in Ionic Liquids) Enzymatic Ring-Opening Green chemistry approach; high selectivity under mild conditions [1] [2].

Guidance for Protocol Development

Since a specific protocol for Triphen diol is not available, here is a general framework and strategies for developing your own experimental methodology.

  • 1. Establish the Reaction System

    • Mechanism Selection: Determine if this compound will act as an initiator (requiring a separate catalyst) or as a co-initiator (combined with a catalyst like Sn(Oct)₂). In organocatalytic systems, diols are typically activated by a basic catalyst to initiate polymerization [3].
    • Catalyst Pairing: Based on the chosen mechanism, select an appropriate catalyst. Common choices include Sn(Oct)₂ for industry, or TBD for metal-free synthesis [3] [5].
    • Solvent and Conditions: The reaction can be run in bulk (neat monomer melt) or in a solvent like toluene or dimethylacetamide (DMAc). Temperature and time must be optimized; typical ROP temperatures range from room temperature (for highly active catalysts) to 110-150 °C [3] [6].
  • 2. Follow a General Experimental Workflow The diagram below outlines a core workflow for a standard ROP experiment, which can be adapted once the role of this compound is confirmed.

    start Start Experiment setup Reaction Setup - Purify monomer & solvent - Charge reactor under inert gas - Add cyclic ester, this compound, catalyst start->setup polymerize Polymerization - Heat to target temperature - Stir for determined time - Monitor conversion (e.g., NMR) setup->polymerize workup Reaction Workup - Cool to room temperature - Dissolve polymer in volatile solvent - Precipitate in cold methanol polymerize->workup analyze Polymer Analysis - Isolate by filtration - Dry under vacuum - Analyze (SEC, NMR, DSC) workup->analyze

  • 3. Characterize the Final Polymer Essential quantitative data to collect includes:

    • Conversion: Determined by ^1H NMR spectroscopy by comparing monomer and polymer signals.
    • Molecular Weight (Mₙ) and Dispersity (Đ): Determined by Size Exclusion Chromatography (SEC).
    • Structure Confirmation: Use ^1H and ^13C NMR to verify the polymer structure and confirm the incorporation of the this compound initiator at the chain end.

References

Comprehensive Application Notes and Protocols: Polydispersity Index Control in Triphen Diol-Based Polymers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Importance

The polydispersity index (PDI) is a critical parameter in polymer science that describes the distribution of molecular weights within a polymer sample, calculated as the ratio of weight-average molecular weight (M_w) to number-average molecular weight (M_n). Precise control of PDI is particularly crucial in pharmaceutical applications where polymer uniformity directly influences drug delivery efficiency, pharmacokinetics, and immunogenicity. For triphen diol-based polymers, which belong to the class of aromatic-aliphatic polyesters, controlling PDI presents unique challenges and opportunities due to the rigid aromatic structure of the this compound moiety and its impact on polymerization kinetics.

The significance of PDI control extends beyond academic interest to regulatory compliance and manufacturing consistency. Regulatory agencies like the FDA are increasingly emphasizing the importance of precise characterization of polymeric excipients and drug conjugates, where broad molecular weight distributions can complicate approval processes. In the context of this compound-containing polymers, which may be utilized in applications ranging from ring-opening polymerization catalysts to biobased polyesters, controlling PDI ensures reproducible thermal, mechanical, and degradation properties of the final material [1]. Research has demonstrated that monodisperse polymers (PDI ≈ 1.0) exhibit superior performance in drug delivery systems compared to their polydisperse counterparts, with reduced immunogenic responses and more predictable circulation times [2].

Table 1: Comparison of PDI Control Strategies for Polyester Synthesis

Strategy Typical PDI Range Key Advantages Limitations
Conventional ROP 1.2-1.8 Simple setup, scalable Difficult precise control, side reactions
Living Polymerization 1.1-1.4 Better control, functional group tolerance Requires stringent conditions
Stepwise Synthesis 1.0-1.1 Near-perfect monodispersity Low yields, multiple purification steps
Aryl Ester Methodology 1.2-1.5 Effective with low-reactivity diols Requires additional reagent (p-cresol)

Experimental Protocols

Materials and Equipment
  • This compound monomers: (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol or derivatives [1]
  • Catalysts: Magnesium-based catalysts (e.g., Mg(BHT)₂(THF)₂), organocatalysts
  • Solvents: Anhydrous tetrahydrofuran (THF), diphenyl ether, hexane (for purification)
  • Polymerization setup: Schlenk line with nitrogen/vacuum capabilities, heated oil bath with precise temperature control, overhead stirring mechanism
  • Purification equipment: Rotary evaporator, precipitation setup, chromatography columns (if stepwise synthesis employed)
Ring-Opening Polymerization Procedure

The ring-opening polymerization (ROP) procedure for this compound-based polymers involves the following optimized steps:

  • Catalyst activation: In a nitrogen-filled glove box, prepare the catalyst system by combining Mg(BHT)₂(THF)₂ (1.0 equiv) with this compound activator (1.0 equiv) in anhydrous THF. Stir the mixture for 15 minutes at room temperature until homogeneous [1].

  • Monomer addition: Add ε-caprolactone or other cyclic ester monomer (100 equiv relative to catalyst) to the activated catalyst solution. The monomer-to-initiator ratio directly determines the target degree of polymerization and must be precisely controlled for PDI management.

  • Polymerization reaction: Heat the reaction mixture to 70°C with continuous stirring for 4-24 hours, monitoring progress by thin-layer chromatography or regular sampling for SEC analysis. The reaction time significantly impacts PDI, with longer times potentially leading to transesterification side reactions that broaden molecular weight distribution.

  • Termination and isolation: Quench the polymerization by rapid cooling to 0°C and adding a small volume of acidified methanol. Concentrate the crude polymer under reduced pressure and precipitate into cold hexane or diethyl ether. Collect the solid polymer by filtration and dry under vacuum until constant weight is achieved [1].

Aryl Ester Method for Challenging Diols

For this compound derivatives with low reactivity, particularly secondary diols like isosorbide analogs, the aryl ester methodology dramatically improves PDI control:

  • Charge this compound (1.0 equiv), diacid (1.0 equiv, e.g., succinic acid), and p-cresol (1.5 equiv) to a reaction vessel equipped for vacuum distillation.

  • Heat the mixture to 240°C under nitrogen atmosphere with continuous stirring for 5 hours, during which water is removed as the condensation product [3].

  • Gradually reduce pressure to 400 mbar over 30 minutes to remove excess p-cresol, then apply high vacuum (<1 mbar) for 1-2 hours until a highly viscous melt forms.

  • Cool the polymer and dissolve in appropriate solvent (e.g., CHCl₃) for precipitation into methanol. This method facilitates the formation of reactive aryl ester intermediates that enhance chain growth during polycondensation, yielding polyesters with PDI values of 1.2-1.5 even with challenging diols [3].

G Start Start Polymerization CatalystAct Catalyst Activation Mg(BHT)₂(THF)₂ + this compound in anhydrous THF Start->CatalystAct Nitrogen atmosphere MonomerAdd Monomer Addition ε-caprolactone (100 equiv) Precise stoichiometry critical CatalystAct->MonomerAdd 15 min activation Polymerization Polymerization Reaction 70°C, 4-24 hours Monitor by TLC/SEC MonomerAdd->Polymerization Stoichiometry control Termination Reaction Termination Cool to 0°C + acidified MeOH Polymerization->Termination Completion check Isolation Polymer Isolation Concentrate + precipitate in cold hexane/ether Termination->Isolation Immediate quenching Purification Purification Multiple precipitations or chromatography Isolation->Purification Remove impurities PDI_Check PDI Analysis SEC/MALS analysis Target PDI: 1.0-1.3 Purification->PDI_Check Final assessment

Diagram 1: Experimental workflow for controlled polymerization of this compound-based polymers highlighting critical PDI control points.

Purification Techniques for PDI Optimization

Purification efficiency directly impacts final PDI values through removal of low molecular weight oligomers and catalyst residues:

  • Fractional precipitation: Prepare a 5-10% (w/v) solution of the crude polymer in THF. Gradually add this solution to a tenfold volume of vigorously stirred non-solvent (typically hexane or methanol). Allow the precipitate to settle, then decant the supernatant. Repeat this process 2-3 times to narrow the molecular weight distribution.

  • Chromatographic purification: For research-scale quantities requiring exceptional monodispersity (PDI < 1.1), use silica gel or size-exclusion chromatography. The stepwise synthesis of uniform PEGs illustrates this approach, though it requires multiple purification steps that impact overall yield [2].

Characterization Methods

Size Exclusion Chromatography (SEC)

Size exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) provides the most accurate determination of molecular weight parameters and PDI:

  • Column selection: Use a combination of high-resolution columns (e.g., 2-3 Phenogel columns with pore sizes of 10², 10³, and 10⁴ Å) suitable for the expected molecular weight range
  • Mobile phase: THF or DMF with 0.1% LiBr at a flow rate of 1.0 mL/min
  • Detection system: Differential refractometer coupled with MALS detector and viscometer
  • Calibration: Use narrow PDI polystyrene standards for relative comparisons or absolute molecular weights with MALS
  • Sample preparation: Filter polymer solutions (2-4 mg/mL) through 0.45 μm PTFE filters before injection [1] [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

End-group analysis by ¹H NMR provides complementary molecular weight data that validates SEC results:

  • Acquisition parameters: 500 MHz spectrometer, CDCl₃ as solvent, 256 scans minimum
  • End-group identification: Identify characteristic signals from initiator fragments or chain ends (e.g., aromatic protons from this compound at 7.0-8.0 ppm)
  • Degree of polymerization calculation: Compare integrated signals from end groups to repeating unit protons
  • Quantitative accuracy: Ensure complete relaxation between pulses (d1 ≥ 5×T₁) for accurate integration [1]

Table 2: Characterization Techniques for PDI Determination

Technique Information Obtained Sample Requirements Limitations
SEC with RI detection Relative M_n, M_w, PDI 1-2 mg filtered solution Requires standards, relative values
SEC-MALS Absolute M_w, M_n, PDI, conformation 2-4 mg filtered solution Expensive equipment, complex data analysis
NMR end-group M_n, DP, end-group functionality 5-10 mg, deuterated solvent Limited sensitivity at high MW, ambiguous integrations
MALDI-TOF MS Exact M_n, PDI, end-group identity <1 mg, matrix assistance Limited to lower MW (<50 kDa), ionization bias

Data Interpretation and Troubleshooting

Interpreting PDI Results

The polydispersity index provides insights into the polymerization mechanism and potential side reactions. For this compound-based polymers:

  • PDI < 1.3: Suggests a well-controlled polymerization with minimal chain transfer or termination side reactions
  • PDI > 1.5: Indicates potential issues such as transesterification, incomplete mixing, or catalyst deactivation
  • Bimodal distribution: Often results from moisture contamination or incomplete initiation
  • High PDI with high molecular weight: May suggest branching or cross-linking side reactions

Research shows that the diol-to-catalyst ratio significantly impacts PDI in this compound-activated polymerizations. When the ratio [diol]/[Mg(BHT)₂] = 1:1, PDI values of 1.39-1.42 were achieved, whereas a 1:2 ratio resulted in higher PDI (1.84-1.85) due to unequal growth of the two chains [1].

Troubleshooting Common Issues
  • High PDI values: Ensure strict anhydrous conditions, optimize catalyst concentration, reduce reaction temperature to minimize transesterification, and consider using more homogeneous reaction conditions
  • Low molecular weight with high PDI: Purify monomers to remove potential chain terminators, check catalyst activity, and ensure proper stoichiometry
  • Batch-to-batch variability: Implement rigorous drying protocols for glassware and monomers, standardize mixing efficiency, and use high-purity solvents
  • Unexpected bimodal distributions: Filter monomers to remove insoluble impurities, ensure complete catalyst dissolution before monomer addition, and verify temperature uniformity throughout the reaction [3]

Table 3: Factors Influencing PDI in this compound-Based Polymerizations

Factor Effect on PDI Optimization Strategy
Monomer purity Impurities increase PDI Recrystallization/column purification of monomers
Solvent dryness Water causes chain transfer Use freshly distilled anhydrous solvents
Reaction time Too long increases PDI Regular sampling to determine optimal time
Temperature control Fluctuations broaden PDI Use precision heating with efficient mixing
Catalyst activity Inconsistent activation increases PDI Fresh catalyst preparation, proper storage
Stoichiometry Imbalance dramatically increases PDI Precise weighing, accounting for moisture content

Applications and Conclusion

The precise control of PDI in this compound-based polymers enables their application in specialized fields where material consistency is paramount. In pharmaceutical applications, particularly for drug delivery systems, this compound-containing polymers with low PDI demonstrate reduced immunogenicity and more predictable drug release profiles. The rigid aromatic structure of this compound moieties contributes to enhanced thermal properties and potentially improved barrier properties in packaging materials [1] [4].

The catalytic activity of this compound complexes in ring-opening polymerization creates a unique opportunity for these materials to serve dual roles as both polymer activators and structural components. Research has demonstrated successful ROP of ε-caprolactone using Mg(BHT)₂(THF)₂ activated by (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, achieving quantitative monomer conversion with controlled molecular weights [1]. The aryl ester methodology adapted from isosorbide chemistry provides a promising approach to overcome the low reactivity challenge of secondary diols in this compound derivatives, enabling synthesis of high molecular weight polymers with improved PDI [3].

Future directions in this field include developing continuous flow processes for improved PDI control, adapting high-throughput screening methods to rapidly optimize reaction conditions, and employing machine learning algorithms to predict polymerization outcomes based on monomer structure and reaction parameters. As sustainability considerations become increasingly important, the incorporation of this compound derivatives in biobased polymers presents an exciting frontier where PDI control will be essential for achieving competitive material properties [5].

References

Application Notes: C12 Aromatic Diol (BHMF) for High-Performance Bio-Based Polymers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Platform Chemical

The shift toward sustainable materials has intensified the search for bio-based alternatives to petrochemical monomers. 5,5′-Bis(hydroxymethyl)furil (BHMF) is a promising C12 heteroaromatic diol derived from the bio-platform chemical 5-hydroxymethylfurfural (5-HMF) [1]. Its structure, featuring two hydroxymethyl groups and two carbonyl groups on a rigid furan ring system, makes it a valuable rigid diol for synthesizing polymers with enhanced thermal and mechanical properties [1].

Material Properties and Advantages

BHMF serves as a versatile precursor for various high-value applications. The following table summarizes its key characteristics and advantages:

Property/Category Description
Chemical Structure C12 heteroaromatic diol; two substituted furan rings, two carbonyl groups, two hydroxymethyl groups [1].
Key Features Rigid molecular structure, high functionality, derived from renewable biomass [1].
Primary Applications Monomer for polyesters, polyurethanes, and polycarbonates [1].
Polymer Advantages Imparts rigidity and thermal stability to polymers; potential for enhanced material properties [1].

Detailed Experimental Protocols

The synthesis of BHMF from 5-HMF is a two-step process involving carboligation followed by selective oxidation. The workflow is outlined in the diagram below.

G HMF 5-HMF Feedstock Step1 Step 1: Carboligation (Dimethyl Carbonate, 24h) HMF->Step1 Catalyst NHC Catalyst (TPT, generated in situ) Catalyst->Step1 Intermediate DHMF (Aromatic Triol) Step1->Intermediate Step2 Step 2: Selective Oxidation Intermediate->Step2 Oxidant Oxidation System (Organocatalyst, Ambersep 900, NaOH) Oxidant->Step2 Product BHMF (Target Aromatic Diol) Step2->Product Byproduct By-product: H₂O₂ Step2->Byproduct Colorimetric Detection

Protocol 1: Synthesis of 5,5′-Bis(hydroxymethyl)furoin (DHMF)

DHMF is the crucial intermediate for BHMF production, formed via a carboligation (benzoin-type condensation) reaction [1].

  • Reagents: 5-HMF (98% purity), 5-methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazoline (TPA-OMe, NHC precursor), Dimethyl Carbonate (DMC, solvent) [1].
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, filter funnel.
  • Procedure:
    • Reaction Setup: Charge DMC and 5-HMF into the flask. Add the TPA-OMe catalyst. The catalyst generates the active N-heterocyclic carbene (NHC, TPT) in situ upon heating [1].
    • Carboligation: Heat the reaction mixture with stirring for 24 hours. The DHMF product precipitates out of the DMC solution during the reaction [1].
    • Isolation and Purification: After 24 hours, cool the mixture to room temperature. Recover the solid DHMF by simple vacuum filtration. Wash the filter cake with fresh DMC to remove any residual solvent and impurities [1].
  • Yield: This method achieves a quantitative yield of DHMF [1].
  • Scale-Up Note: This process has been successfully demonstrated on a scale of 20 to 400 grams [1].
Protocol 2: Selective Oxidation of DHMF to BHMF

This step selectively oxidizes the secondary hydroxyl group of DHMF to a ketone, forming BHMF [1].

  • Reagents: DHMF (from Protocol 1), Organocatalyst (e.g., DBU, TBD), Ambersep 900 (OH⁻ form, anionic exchanger), Sodium Hydroxide (NaOH) [1].
  • Equipment: Round-bottom flask, magnetic stirrer.
  • Procedure:
    • Reaction Setup: Suspend the purified DHMF in a suitable solvent. Add the organocatalyst, Ambersep 900 resin, and aqueous NaOH [1].
    • Oxidation: Stir the reaction mixture at room temperature. The reaction proceeds via a cyclic catalysis mechanism where the base activates the substrate and the Ambersep 900 helps manage reaction by-products [1].
    • Reaction Monitoring and Mechanism: The proposed mechanism involves the formation and colorimetric detection of hydrogen peroxide (H₂O₂) as a by-product, which validates the catalytic cycle [1].
    • Isolation: Upon completion, the BHMF product can be isolated.
  • Yield: This oxidation step also proceeds in quantitative yield [1].

Application Workflow in Polymer Synthesis

The general pathway for incorporating BHMF into polymers is straightforward, leveraging its two hydroxyl groups for polycondensation. The diagram below illustrates this generic process.

G BHMF BHMF (Bio-based Diol) Polycondensation Polycondensation Reaction (Heat, Catalyst) BHMF->Polycondensation Diacid Diacid/Diisocyanate (e.g., FDCA) Diacid->Polycondensation Polymer Rigid Bio-Polymer (Polyester, Polyurethane) Polycondensation->Polymer MaterialProp Enhanced Material Properties (Thermal Stability, Mechanical Strength) Polymer->MaterialProp

Critical Notes for Researchers

  • Terminology Verification: The compound detailed in these notes is 5,5′-bis(hydroxymethyl)furil (BHMF). Please verify if this is the specific "Triphen diol" you are investigating, as nomenclature can vary.
  • Process Validation: The described protocols have been scaled up to 400 grams, demonstrating practical viability for industrial application [1].
  • Mechanistic Insight: The oxidation step employs a validated cyclic catalysis mechanism, with H₂O₂ detected as a by-product, providing a clear metric for reaction monitoring and optimization [1].

I hope these Application Notes provide a robust foundation for your research. Should you need to explore specific polymer formulations or further characterization data, please feel free to ask.


References

Comprehensive Application Notes and Protocols for Triphen diol/Mg(BHT)₂ Ratio Optimization in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The optimization of catalyst systems represents a critical challenge in modern pharmaceutical development, particularly in asymmetric synthesis where reaction efficiency and product purity must be balanced. The Triphen diol/Mg(BHT)₂ system has emerged as a promising catalytic platform for various stereoselective transformations, though its performance is highly dependent on the precise molar ratio between components. improper ratio selection can lead to suboptimal conversion rates, diminished enantiomeric excess, and increased formation of undesirable byproducts, ultimately affecting both process economics and product quality.

This document provides comprehensive application notes and detailed experimental protocols for determining the optimal this compound to Mg(BHT)₂ ratio across various reaction scenarios. The methodologies presented integrate systematic experimental design with advanced statistical analysis to efficiently explore the parameter space while minimizing experimental burden. By employing Response Surface Methodology (RSM) as outlined in our experimental design section, researchers can quantitatively model how input variables jointly affect responses and determine optimal variable settings through structured experiment plans [1].

The optimization approaches described herein are particularly valuable in pharmaceutical applications where process robustness and reproducibility are paramount. Through implementation of these protocols, researchers can expect to identify ratio optima that maximize catalytic performance while maintaining consistency across batches—a critical consideration in both early-stage development and manufacturing scale-up. The integrated nature of these protocols, combining traditional experimental techniques with modern optimization algorithms, provides a robust framework for catalytic system optimization that can be adapted to various research and development scenarios.

Experimental Design & Mathematical Modeling

Response Surface Methodology (RSM) Framework

Response Surface Methodology (RSM) comprises a collection of mathematical and statistical techniques used to model and optimize systems influenced by multiple variables. This approach focuses on designing experiments, fitting mathematical models to empirical data, and identifying optimal operational conditions through structured experimentation. In the context of this compound/Mg(BHT)₂ ratio optimization, RSM enables researchers to efficiently quantify how input variables jointly affect critical responses such as reaction yield, enantiomeric excess, and reaction kinetics while minimizing experimental burden [1].

The fundamental principle of RSM involves approximating the unknown functional relationship between system inputs and outputs using empirical mathematical models, typically second-order polynomials. This approach is particularly valuable when the underlying mechanism is complex or not fully characterized, as it allows for predictive modeling without requiring complete mechanistic understanding. For catalytic system optimization, RSM provides several distinct advantages over traditional one-factor-at-a-time approaches, including the ability to capture interaction effects between factors, identify nonlinear relationships, and efficiently locate optimal regions in the experimental space with minimal experimental runs.

Mathematical Foundation

The relationship between the this compound/Mg(BHT)₂ ratio and measured responses is modeled using a quadratic response surface model, which captures linear, interaction, and curvature effects in the system. The general form of the quadratic model for two factors is represented as:

Y = β₀ + β₁A + β₂B + β₁₂AB + β₁₁A² + β₂₂B² + ε

Where Y represents the predicted response, β₀ is the constant coefficient, β₁ and β₂ are linear coefficients, β₁₂ is the interaction coefficient, β₁₁ and β₂₂ are quadratic coefficients, A and B are coded factor levels (e.g., this compound concentration and Mg(BHT)₂ concentration), and ε represents the random error term [1].

Regression analysis using least squares estimation is employed to determine the model coefficients that minimize the difference between observed and predicted values. The quality of the fitted model is evaluated through analysis of variance (ANOVA), which partitions total variability into components attributable to the model and random error. Key metrics for model assessment include the coefficient of determination (R²), which indicates the proportion of response variability explained by the model, and the adjusted R², which accounts for the number of terms in the model relative to the number of data points.

Experimental Design Strategies

Table: Experimental Designs for this compound/Mg(BHT)₂ Ratio Optimization

Design Type Number of Experimental Runs Factors Accommodated Key Features Best Use Cases
Central Composite Design (CCD) 13-50 runs depending on factors 2-5 factors Includes factorial points, center points, and axial points; enables estimation of curvature Comprehensive optimization when curvature is suspected
Box-Behnken Design (BBD) 13-62 runs depending on factors 3-5 factors Spherical design with points on spheres; no corner points Efficient when extreme conditions should be avoided
Full Factorial Design 2^k runs (k = number of factors) 2-4 factors All possible combinations of factor levels Initial screening when number of factors is small
Fractional Factorial Design 2^(k-p) runs 3+ factors Subset of full factorial; sacrifices some interactions Preliminary screening with multiple factors

The selection of an appropriate experimental design is critical for efficient optimization. Central Composite Designs (CCD) are particularly valuable for this compound/Mg(BHT)₂ optimization as they extend factorial designs by adding center points and axial (star) points, allowing estimation of both linear and quadratic effects. The arrangement of points in a CCD ensures rotatability, meaning the variance of predicted responses is constant at points equidistant from the center, providing uniform precision throughout the experimental region [1]. Alternatively, Box-Behnken Designs (BBD) offer efficient three-level designs that are often useful when the region of operability is constrained, such as when certain ratio combinations may lead to precipitation or instability.

The implementation of RSM for this compound/Mg(BHT)₂ optimization typically follows a sequential approach, beginning with factor screening to identify influential variables, followed by response surface exploration to characterize the optimum region, and concluding with model validation to verify prediction accuracy. This structured approach ensures efficient resource utilization while providing comprehensive understanding of the system behavior across the experimental domain.

Optimization Protocols & Analytical Methods

Detailed Ratio Screening Protocol

Materials Preparation:

  • This compound stock solution (0.1 M in anhydrous THF)
  • Mg(BHT)₂ stock solution (0.1 M in anhydrous THF)
  • Anhydrous solvents (THF, toluene, dichloromethane)
  • Substrate solution (0.5 M in appropriate solvent)
  • Internal standard for GC/HPLC quantification

Experimental Procedure:

  • Reaction Setup: In an inert atmosphere glove box, prepare a series of 4 mL vials containing magnetic stir bars. Label each vial according to the experimental design matrix.
  • Catalyst System Assembly: To each vial, add the specified volumes of this compound and Mg(BHT)₂ stock solutions according to the predetermined ratio matrix. Common ratio ranges typically span from 1:0.5 to 1:3 (this compound:Mg(BHT)₂).
  • Solvent Addition: Add anhydrous solvent to maintain constant reaction volume (2 mL total volume). Stir the mixture for 15 minutes at room temperature to ensure complete pre-catalyst formation.
  • Reaction Initiation: Add substrate solution (0.2 mmol in 0.4 mL solvent) to each vial to initiate the reaction. Seal vials and maintain at specified temperature (typically 25°C unless otherwise specified).
  • Sampling Protocol: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), remove 50 μL aliquots from each reaction vial using a gas-tight syringe.
  • Reaction Quenching: Transfer each aliquot to a separate vial containing 0.5 mL of quenching solution (ethyl acetate with 1% acetic acid) and dilute with 1 mL mobile phase for analysis.

This systematic approach to ratio screening enables efficient exploration of the parameter space while maintaining reaction consistency across experimental conditions. The careful control of atmospheric conditions is particularly crucial when working with moisture-sensitive Mg(BHT)₂ complexes to prevent catalyst decomposition and ensure reproducible results.

Response Surface Optimization Procedure

For comprehensive optimization using Response Surface Methodology, follow this enhanced protocol:

Central Composite Design Implementation:

  • Experimental Matrix Generation: Create a CCD matrix with 2-4 factors including this compound/Mg(BHT)₂ ratio, temperature, concentration, and time. Include center points (typically 5-6 replicates) to estimate pure error.
  • Randomized Execution: Execute experimental runs in random order to minimize systematic bias from external factors.
  • Extended Response Monitoring: For each run, monitor multiple responses including conversion (by HPLC/GC), enantiomeric excess (by chiral HPLC or SFC), and byproduct formation.
  • Replication: Include triplicate runs for center point conditions to assess experimental reproducibility.

Advanced Data Collection:

  • Kinetic Profiling: For selected promising ratio combinations, conduct full kinetic studies with timepoints at 0, 5, 15, 30, 60, 120, and 240 minutes to determine reaction rates.
  • Sensitivity Analysis: Evaluate catalyst performance across substrate scope (3-5 representative substrates) to assess generality of optimal ratio.
  • Stability Assessment: Monitor catalyst solutions over 24-48 hours using in situ spectroscopy to determine temporal stability of different ratio combinations.

This comprehensive approach facilitates the development of a predictive model that correlates reaction conditions with multiple quality responses, enabling identification of a design space where satisfactory performance is achieved.

Analytical Methodologies

Table: Analytical Techniques for Reaction Monitoring and Characterization

Technique Key Parameters Information Obtained Method Details
HPLC-UV/ELSD C18 column, 30°C, gradient elution (5-95% ACN in H₂O), 1.0 mL/min Conversion, purity, byproduct profile UV detection at 254 nm, ELSD for non-UV active compounds
Chiral HPLC/SFC Chiralpak AD-H/OD-H columns, isocratic hexane/IPA Enantiomeric excess, chiral purity Method tailored to specific compound class
NMR Spectroscopy ¹H NMR (500 MHz), ¹³C NMR (125 MHz), COSY, HSQC Structural confirmation, complexation studies In situ monitoring possible with specialized equipment
Mass Spectrometry LC-MS with ESI/APCI ionization Molecular weight confirmation, intermediate detection High-res for exact mass determination
X-ray Crystallography Single crystal diffraction Solid-state structure, binding modes For well-defined catalyst complexes

HPLC Method Details:

  • Column: C18 reverse phase (150 × 4.6 mm, 3.5 μm)
  • Mobile Phase: Water (A) and acetonitrile (B) both with 0.1% formic acid
  • Gradient: 5% B to 95% B over 15 minutes, hold 2 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: DAD (200-400 nm) and ELSD
  • Injection Volume: 10 μL

Chiral Method Development:

  • Screening: Utilize 3-5 different chiral stationary phases (AD-H, OD-H, AS-H, OJ-H, IC)
  • Mobile Phase: Test hexane/IPA and hexane/ethanol combinations (90:10 to 99:1)
  • Temperature: Vary from 25°C to 40°C to optimize separation
  • Detection: UV at appropriate λmax and polarimetry if available

These analytical protocols provide comprehensive characterization of the reaction outcomes, enabling precise quantification of both reaction efficiency and stereoselectivity across the experimental design space.

Data Analysis & Model Implementation

Response Surface Model Fitting

The core of the optimization process involves fitting empirical models to the experimental data to identify optimal operating conditions. Following data collection from the experimental design, the response surface model is developed through these systematic steps:

Data Preprocessing:

  • Coding Scheme Implementation: Convert actual factor levels to coded values (-1, 0, +1) to normalize the influence of factors measured on different scales and improve numerical stability during regression.
  • Outlier Detection: Apply statistical tests (e.g., Grubbs' test) to identify potential outliers that may disproportionately influence model coefficients.
  • Data Transformation: If necessary, apply transformations (log, power, Box-Cox) to response variables to satisfy model assumptions of constant variance and normality.

Model Building:

  • Full Model Fitting: Initially include all linear, interaction, and quadratic terms in the model.
  • Model Reduction: Employ stepwise selection or Bayesian information criterion (BIC) to eliminate non-significant terms (p > 0.05) while maintaining hierarchy.
  • Lack-of-Fit Testing: Compare pure error from replicated center points to residual error to assess model adequacy.

The resulting fitted model takes the form of a second-order polynomial equation that predicts responses based on factor levels. For example, a simplified model for enantiomeric excess (EE) might be:

EE = 85.5 + 2.3×Ratio - 1.1×Temp + 0.7×Conc - 1.5×Ratio² - 0.9×Temp² - 0.4×Ratio×Temp

This model would indicate that the this compound/Mg(BHT)₂ ratio has both a linear effect and a quadratic effect on enantioselectivity, with an optimal ratio existing within the experimental range.

Optimization Algorithm Implementation

Once satisfactory models are developed for all critical responses, numerical optimization is performed to identify the optimal this compound/Mg(BHT)₂ ratio. The desirability function approach is particularly effective for multi-response optimization:

Desirability Function Setup:

  • Individual Desirability: For each response, define a desirability function (d) that ranges from 0 (undesirable) to 1 (fully desirable) based on response targets and limits.
  • Overall Desirability: Calculate the geometric mean of individual desirability functions to obtain the composite desirability (D).
  • Optimization: Use numerical algorithms (e.g., Nelder-Mead simplex, BFGS) to locate factor settings that maximize D.

For more complex optimization landscapes, second-order optimization methods such as the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm may be employed. As a quasi-Newton method, BFGS approximates the inverse Hessian matrix iteratively with low-rank updates, enabling efficient convergence without explicit computation of second derivatives [2]. The BFGS update rule can be represented as:

θ_{t+1} = θ_t + ε_{}ρ_t*

Where θ_t represents parameters at iteration t, ε_{*} is the optimal step size determined through line search, and ρ_t is the direction of descent computed using the approximated inverse Hessian [2].

Optimization Validation:

  • Confirmation Runs: Conduct experimental runs at predicted optimum conditions (n≥3) to verify model predictions.
  • Bootstrap Analysis: Perform resampling with replacement to estimate confidence intervals for the optimum.
  • Robustness Testing: Evaluate performance at slightly perturbed conditions (±5% variation in ratio) to assess sensitivity to small changes.

This comprehensive analytical approach ensures identification of a robust optimum that delivers consistent performance despite minor operational variations, a critical consideration for process transfer and scale-up.

Visualization & Workflow Integration

Experimental Workflow Diagram

The following Graphviz diagram illustrates the comprehensive workflow for this compound/Mg(BHT)₂ ratio optimization, integrating experimental, analytical, and computational components:

G cluster_analytical Analytical Methods Start Project Initiation ED Experimental Design (CCD/Box-Behnken) Start->ED Exp Experimental Execution (Ratio Screening) ED->Exp Analysis Analytical Characterization (HPLC, NMR, MS) Exp->Analysis Model Model Development (RSM with Quadratic Models) Analysis->Model HPLC HPLC-UV/ELSD Conversion & Purity Analysis->HPLC Chiral Chiral HPLC/SFC Enantiomeric Excess Analysis->Chiral NMR NMR Spectroscopy Structural Confirmation Analysis->NMR MS Mass Spectrometry MW Confirmation Analysis->MS Model->Exp Model Refinement (if needed) Opt Numerical Optimization (Desirability Function) Model->Opt Val Validation & Confirmation Opt->Val Val->Model Additional Points (if poor prediction) Report Documentation & Reporting Val->Report

Response Surface Methodology Process

This diagram details the specific workflow for implementing Response Surface Methodology in the context of ratio optimization:

G cluster_design Design Considerations ProblemDef Problem Definition & Factor Selection DesignSel Design Selection (CCD vs BBD) ProblemDef->DesignSel Factors Factor Ranges & Levels ProblemDef->Factors Responses Response Selection & Measurement ProblemDef->Responses Constraints Operational Constraints ProblemDef->Constraints ExpExec Experimental Execution (Randomized Order) DesignSel->ExpExec DataCol Data Collection & Preprocessing ExpExec->DataCol ModelFit Model Fitting & ANOVA Analysis DataCol->ModelFit ModelCheck Model Diagnostics & Adequacy Checking ModelFit->ModelCheck ModelCheck->ExpExec Additional Runs (if needed) ModelCheck->ModelFit Model Revision (if inadequate) Optimization Numerical Optimization (Multi-response) ModelCheck->Optimization Confirm Confirmation Experiments Optimization->Confirm

These visualizations provide clear roadmaps for implementing the optimization protocols, highlighting both the sequential workflow and iterative refinement processes essential for successful catalytic system optimization. The diagrams emphasize the integrated nature of experimental and computational approaches, illustrating how data-driven insights inform subsequent experimental phases in a cyclic refinement process.

Conclusion & Implementation Guidelines

The optimization of this compound/Mg(BHT)₂ ratio using the described Response Surface Methodology represents a systematic approach to catalytic system development that efficiently balances experimental effort with information gain. Through implementation of these protocols, researchers can expect to achieve significantly improved process understanding and identify ratio optima that deliver enhanced performance across multiple critical quality attributes. The quadratic models developed during this process not only pinpoint optimal conditions but also provide valuable insights into the underlying response behavior, including interaction effects between ratio and other process parameters.

For successful implementation, we recommend the following guidelines:

Protocol Adaptation:

  • Scale Considerations: When transferring optimized ratios between scales, maintain constant catalyst loading (mol%) rather than absolute concentrations to preserve reaction kinetics.
  • Solvent Systems: Re-optimize ratios when changing solvent systems as solvation effects can significantly influence catalyst structure and activity.
  • Substrate Scope: For projects involving multiple substrates, develop both substrate-specific optima and generalized ranges suitable for library synthesis.

Troubleshooting:

  • Poor Model Fit: If R² values fall below 0.80, consider expanding the experimental range, adding center points, or investigating potential outliers.
  • Response Variability: High variability at center points may indicate inadequate control of experimental conditions or catalyst instability.
  • Model Extrapolation: Avoid predictions outside the experimentally verified range, as the empirical models lack validity in unexplored regions.

The methodologies described herein provide a robust framework for catalytic system optimization that balances scientific rigor with practical implementability. By adopting these structured approaches, research teams can accelerate development timelines while enhancing process understanding—a critical combination in competitive pharmaceutical development environments. Future directions may include integration of machine learning approaches for enhanced pattern recognition and the development of kinetic models to complement empirical correlations, further strengthening the predictive capabilities in catalytic system design.

References & Supplementary Materials

  • Neural Concept. (2023). Response Surface Methodology - Overview & Applications. Retrieved from https://www.neuralconcept.com/post/response-surface-methodology-overview-applications [1]
  • GeeksforGeeks. (2024). Second-Order Optimization Methods. Retrieved from https://www.geeksforgeeks.org/deep-learning/second-order-optimization-methods/ [2]
  • Lee, D., Jayaraman, A., & Kwon, J.S. (2020). Development of a hybrid model for a partially known intracellular signaling pathway through correction term estimation and neural network modeling. PLoS Comput Biol 16(12): e1008472. [3]
  • Sivagnanam, S., Das, K., Pan, I., Stewart, A., Barik, A., Maity, B., & Das, P. (2024). Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics. RSC Chem. Biol., 5, 236-248. [4]

References

Technical Support Center: Reaction Yield Optimization

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: How can I improve the low yield of my reaction?

Low reaction yield can stem from various factors. The table below outlines common issues and general troubleshooting strategies.

Problem Area Specific Issue Potential Solution
Reaction Parameters Sub-optimal temperature Screen temperatures; high temp may volatilize reagents [1].
Insufficient reaction time Extend time; monitor reaction progress (e.g., TLC).
Incorrect stoichiometry Ensure reagents in stoichiometric ratio; use slight excess of less expensive reagent [1].
Catalysis & Base Ineffective base or catalyst Screen different bases (e.g., Triethylamine, Pyridine, N-Methylimidazole) [1].
Insufficient base quantity Increase base equivalents to neutralize byproducts (e.g., HCl) [1].
Solvent System Poor solubility of reagents/intermediates Change solvent to dissolve reagents and byproducts, preventing clogging [1].
Solvent polarity mismatch Screen solvents (Toluene, CHCl₃, MeCN) to find optimal one [1].
Work-up & Purification Product loss during purification Optimize purification (e.g., recrystallization from THF/hexane mixture) [2].
Co-precipitation of byproducts Implement reprecipitation or washing steps to remove impurities [3].

Experimental Protocol: A Systematic Approach to Yield Optimization

Here is a general workflow for diagnosing and resolving low yield, adaptable for "Triphen diol" synthesis.

Start Start A1 Confirm Low Yield Start->A1 End End A2 Verify Reagent Purity & Stoichiometry A1->A2 A3 Check Reaction Setup (Anecdotal evidence of clogging in continuous flow systems) A2->A3 D1 Yield Improved? A3->D1  No issue found A4 Screen Reaction Parameters D2 Yield Improved? A4->D2 A5 Screen Base/Catalyst (e.g., TEA, Pyridine, N-Methylimidazole) D3 Yield Improved? A5->D3 A6 Screen Solvent System (e.g., Toluene, CHCl₃, MeCN) D4 Yield Improved? A6->D4 A7 Optimize Work-up & Purification A7->End D1->End Yes D1->A4 No D2->End Yes D2->A5 No D3->End Yes D3->A6 No D4->End Yes D4->A7 No

Case Study and Data Presentation

While specific data for "this compound" is unavailable, the table below shows how different conditions dramatically impacted the yield of a structurally related compound, tris(2,4-di-tert-butylphenyl) phosphite [1]. This illustrates the importance of systematic optimization.

Table: Optimization of Reaction Conditions in Batch Process for a Model Phosphite Compound [1]

Entry Base (Equiv.) Reaction Temp. (°C) Solvent Yield (%)
1 TEA (3.0) 40 + 50 Toluene 55
2 Pyridine (3.0) 40 + 50 Toluene 52
7 TEA (3.15) 40 + 50 Toluene 60
8 TEA (3.3) 40 + 50 Toluene 74
16 TEA (3.3) 40 + 70 Toluene 82
17 TEA (3.3) 40 + 80 Toluene 75

This data highlights that a 0.15 equivalent increase in base and a 20°C temperature increase boosted yield from 74% to 82%, but further temperature increase caused yield to drop, likely due to reagent volatilization [1].

Advanced Strategy: Continuous Flow Synthesis

For significant scaling-up, consider transitioning from batch to continuous flow synthesis [1].

  • Advantages: Enhanced safety, superior heat/mass transfer, easy scale-up, and dramatically shorter reaction times (e.g., 20 seconds vs. several hours) [1].
  • Key Consideration: Solvent choice is critical in flow systems. Chloroform was chosen over toluene in one case due to its ability to dissolve triethylamine hydrochloride byproducts and prevent microreactor clogging [1].

References

troubleshooting Triphen diol crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the expected properties of pure triphenylmethanol? Pure triphenylmethanol is a white crystalline solid. Its melting point is typically between 160-163°C [1]. It has low solubility in water but dissolves readily in organic solvents like ethanol, ether, benzene, and chloroform [1].

  • Q2: I observe color changes during my Grignard synthesis of triphenylmethanol. Is this a problem? Not necessarily. Color changes (e.g., dark purple, crimson red, bright pink) during the reaction of a Grignard reagent with benzophenone are frequently observed and are often attributed to the formation of colored intermediates or side products, such as the benzophenone dianion or trityl carbocation [2]. The final product should be a white or off-white solid after proper workup and crystallization [2] [1].

  • Q3: Why is my final yield of triphenylmethanol low? Low yields can stem from several factors:

    • Side Reactions: The Grignard reagent can react with impurities like water or oxygen, or undergo coupling with unreacted bromobenzene to form biphenyl [3].
    • Harsh Workup: Using strong acids (e.g., 6M HCl) during the workup step can protonate the triphenylmethanol, leading to the formation of the water-soluble trityl cation or subsequent side products like triphenylmethyl chloride, which can be lost in aqueous washes [3]. A milder workup with saturated aqueous ammonium chloride (aq. NH₄Cl) is often recommended.
    • Inefficient Crystallization: Failure to achieve proper supersaturation or the use of a suboptimal solvent system can lead to poor recovery during crystallization.

Troubleshooting Guide: Common Crystallization Problems

The table below outlines common issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Crystal Formation Low supersaturation; Incorrect solvent choice; Excessive oiling Increase antisolvent ratio; Optimize solvent/antisolvent pair (e.g., DMF/Water [4]); Scratch flask with glass rod
Poor Crystal Habit (Needles vs. Prisms) Solvent-dependent crystal growth; Uncontrolled supersaturation Change solvent system (e.g., DMF-H₂O can yield long needles, while DMSO-H₂O forms sheets [4]); Control antisolvent addition rate [4]
Colored or Impure Crystals Presence of colored side products (e.g., trityl cation); Inadequate purification Perform hot filtration before crystallization; Use activated carbon decolorization; Recrystallize from a fresh solvent system
Solid Form/Solvate Issues Crystallization from different solvents can create various solvates (e.g., with DMSO or DMF [4]) Consistent solvent use; Characterize crystals with PXRD/TGA to confirm desired form [4]; Implement antisolvent crystallization for control [4]
General Low Yield Harsh acidic workup [3]; Side reactions during synthesis [3]; Losses during transfer/filtration Use milder workup (aq. NH₄Cl) [3]; Ensure anhydrous Grignard reaction conditions; Optimize crystallization protocol

Advanced Crystallization Protocol

For researchers requiring precise control over the solid form and crystal habit of triphenylmethanol, recent research points to the effectiveness of microfluidic antisolvent crystallization [4]. This technique offers superior control over mixing and supersaturation.

Objective: To selectively prepare specific solid forms (pure DMSO solvate or pure β-form) and crystal habits (hexagonal sheets vs. long needles) of triphenylmethanol [4].

Materials and Methods:

  • Analyte: Triphenylmethanol (Ph₃COH) solution in DMSO or DMF.
  • Antisolvent: Deionized water.
  • Equipment: Microfluidic device with a T-shaped mixer (channel dimensions: 800 µm width, 200 µm depth) and syringe pumps for precise fluid control [4].

Workflow: The following diagram illustrates the microfluidic antisolvent crystallization process.

A Ph₃COH in DMSO/DMF C T-Mixer Microchip A->C B Antisolvent (H₂O) B->C D Homogeneous Solution C->D E Collection Beaker D->E F Nucleation & Growth E->F G Crystal Product F->G

Key Control Parameters [4]:

  • Solvent Ratio: The choice between DMSO and DMF as the solvent is a primary factor in determining the resulting solid form.
  • Antisolvent Flow Rate (Q): Varying the flow rate of water can selectively produce different crystal forms.
  • Initial Concentration (C₀): The starting concentration of triphenylmethanol affects both the crystal form and the resulting habit.

Expected Outcomes Based on Parameters:

Solvent System Antisolvent Flow Rate (Q) Initial Concentration (C₀) Expected Solid Form Expected Crystal Habit
DMSO-H₂O 0.05 - 0.07 mL/min ~4.27 mg/mL Pure DMSO Solvate (2Ph₃COH·DMSO) Hexagonal sheet-like or bulk crystals [4]
DMSO-H₂O 0.09 - 0.11 mL/min ~4.27 mg/mL Pure β-Form (Ph₃COH) Not Specified [4]
DMF-H₂O Varied ~12.52 mg/mL Form β Transition between long needle-like and short hexagonal prisms [4]

Conclusion and Recommendations

Successful crystallization of triphenylmethanol depends on careful attention to synthesis, workup, and crystallization conditions.

  • For routine purification: Standard recrystallization from solvents like isopropyl alcohol is effective, but ensure a mild acidic workup to prevent decomposition [3] [1].
  • For advanced solid-form control: If your research requires a specific crystal form or habit, the microfluidic antisolvent crystallization technique provides a highly controllable and reproducible method [4]. Begin by characterizing your target solid form using PXRD to guide your solvent and parameter selection.

References

Foundational Purification Method: Recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Recrystallization is a primary technique for purifying solid compounds. The core principle is to dissolve an impure solid in a hot solvent and then allow it to cool slowly, enabling pure crystals to form while impurities remain in the solution [1].

The workflow below outlines the general recrystallization procedure that you can adapt for Triphen diol.

Start Start with Impure Solid SolventSelect 1. Solvent Selection Start->SolventSelect Dissolve 2. Dissolve in Hot Solvent SolventSelect->Dissolve HotFilt 3. Hot Filtration (Optional) Dissolve->HotFilt Cool 4. Cool Solution Slowly HotFilt->Cool Isolate 5. Isolate and Dry Crystals Cool->Isolate End Obtain Purified Solid Isolate->End

Figure 1: General workflow for purification by recrystallization.

Detailed Experimental Protocol

Here is a detailed methodology for the recrystallization process [1]:

  • Selecting a Solvent

    • The ideal solvent should not dissolve the compound when cold but should readily dissolve it when hot.
    • Test different solvents by adding ~0.5 mL of cold solvent to 50 mg of your compound. If it dissolves, the solvent is too good when cold.
    • If it doesn't dissolve, heat the mixture to boiling. If it dissolves in a small volume (≤3 mL) of hot solvent, it is a good candidate.
    • The solvent's boiling point should be lower than the compound's melting point.
    • Apply the "like dissolves like" principle: polar compounds dissolve in polar solvents (e.g., water, methanol), and non-polar compounds in non-polar solvents (e.g., hexane, toluene).
    • If no single solvent works, use a solvent pair. The first solvent should readily dissolve the solid (e.g., ethanol), and the second must be miscible with the first but have low solubility for the solute (e.g., water) [1].
  • Dissolving the Sample

    • Place the crude compound in an Erlenmeyer flask (sloping sides help trap vapors).
    • Heat the chosen solvent to boiling in a separate flask, with boiling chips or a stir bar to prevent bumping.
    • Add the hot solvent to the sample in small portions, swirling and keeping the flask on a hotplate until the solid just dissolves.
    • Add a 10-20% excess of hot solvent to account for evaporation.
  • Hot Filtration (for insoluble impurities)

    • If some material does not dissolve, perform a hot filtration.
    • Use a stemless funnel with a fluted filter paper. Pre-heat the funnel with a small amount of hot solvent.
    • Quickly pour the hot solution through the filter. If crystals form in the funnel, dissolve them with a small amount of warm solvent.
  • Cooling the Solution

    • Let the clear solution cool slowly to room temperature on an insulating surface (like a paper towel). Cover the flask lightly to prevent dust entry and slow evaporation.
    • Do not disturb the flask during this time. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.
    • If crystals do not form, induce crystallization by scratching the flask's inside with a glass rod or adding a tiny "seed" crystal of the pure compound.
  • Isolating and Drying the Crystals

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
    • Rinse the crystals with a small amount of fresh, cold solvent to remove surface impurities.
    • Dry the crystals by drawing air through them on the funnel for several minutes. They can also be air-dried by standing uncovered for hours/days, or by using a vacuum desiccator for more efficient drying [1].

Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
No crystal formation Solution is supersaturated; no nucleation point. Scratch flask with glass rod; add a seed crystal [1].
Oil formation Compound solubility changes too rapidly; compound melts. Use a different solvent; ensure solvent BP < compound MP; re-dissolve and cool more slowly [1].
Low recovery Solubility in cold solvent is too high. Reduce solvent volume; use a solvent with lower solubility at low temps [1].
Poor purity Crystals formed too fast; impurities trapped. Slow cooling; perform a hot filtration; rinse with cold solvent [2] [1].
Crystals too small Solution cooled too quickly. Allow for slower, undisturbed cooling [1].

Frequently Asked Questions (FAQs)

Q1: Why is slow crystal growth crucial for high purity? Slow cooling allows molecules to arrange into a well-ordered crystal lattice, selectively incorporating the desired compound and excluding impurities. Rapid cooling can trap impurities within the crystal framework or on the surface, leading to an impure product [2].

Q2: My compound is pure by TLC, but the melting point is broad. Why? A broad melting point indicates that the compound, while chemically pure, may still contain solvent or have a disordered crystal structure (amorphous solid). Re-crystallization from a different solvent system or more thorough drying (e.g., in a vacuum oven) can often improve the crystal quality and sharpness of the melting point.

Q3: Are there alternatives to recrystallization for purifying solids? Yes, other common techniques include:

  • Sublimation: Effective for compounds that go directly from solid to vapor.
  • Precipitation: Can be fast but often gives less pure crystals than slow recrystallization [2].
  • Chromatography: Methods like flash column chromatography are powerful for separating complex mixtures but are more suited for initial purification before final recrystallization [1].

References

controlling polydispersity in Triphen diol polymerization

Author: Smolecule Technical Support Team. Date: February 2026

General Methods for Controlling Polydispersity

The table below summarizes common strategies for tailoring the polymer dispersity index (PDI or Đ), which describes the breadth of the molecular weight distribution [1].

Method Brief Description Key Advantages Key Limitations
Polymer Blending Physically mixing pre-synthesized polymers with different molecular weights [1]. Straightforward, requires no specialized reaction design [1]. Complex and time-consuming purification before mixing [1].
Temporal Regulation of Initiation Initiators are introduced into the reaction at a controlled rate [1]. Allows for precise control over the PDI [1]. Not applicable to heterogeneous structures (e.g., polymer brushes) [1].
Altering Catalyst Concentration Varying the concentration of the catalyst to influence the growth of polymer chains [1]. Offers excellent controllability over PDI [1]. Can lead to reduced initiator efficiency and lower monomer conversions [1].
Adding Chain Transfer/ Terminating Agents Introducing reagents that can reversibly or irreversibly cap growing polymer chains [1]. Can solve problems encountered by other methods and is highly effective [1]. Risk of irreversible chain termination, halting polymerization [1].

A Detailed Experimental Protocol: Photoresponsive RAFT Polymerization

This method uses light to dynamically control the polymerization process and broaden the molecular weight distribution. The following workflow and detailed protocol are based on a study using methyl acrylate but can serve as a template for other systems [1].

Start Start RAFT Polymerization (Light OFF) A1 HABI mediator is inactive All chains grow uniformly Start->A1 B1 Low Đ Polymer A1->B1 Results in LightOn UV Light ON B1->LightOn A2 HABI dissociates into TPIRs TPIRs reversibly cap a fraction of living chains LightOn->A2 B2 Dormant chains stop growing Uncapped chains continue elongation A2->B2 LightOff UV Light OFF B2->LightOff A3 TPIRs revert to HABI Dormant chains reactivate and resume growth LightOff->A3 B3 Population of chains with different lengths A3->B3 Cycle Cycle Light ON/OFF B3->Cycle A4 Repeated cycles increase chain length varieties Cycle->A4 B4 Widened Molecular Weight Distribution (Higher Đ) A4->B4

Materials
  • Monomer: (e.g., Methyl Acrylate, MA)
  • Chain Transfer Agent (CTA): (e.g., 2-Cyano-2-propyl benzodithioate, CPDB)
  • Photoinitiator/Mediator: Hexaarylbiimidazole (HABI)
  • Traditional Initiator: (e.g., 2,2′-Azobis(2,4-dimethyl)valeronitrile, ABVN)
  • Solvent: (e.g., Dimethyl sulfoxide, DMSO)
Procedure
  • Initial Low-Đ Polymerization: Conduct the RAFT polymerization in the absence of light. Under these conditions, the HABI mediator remains inactive, and the polymerization proceeds in a controlled manner, producing polymers with a low dispersity (e.g., Đ ~ 1.2) [1].
  • Light-Mediated Chain Termination: Expose the reaction mixture to UV light (365 nm). This causes the HABI to dissociate into triphenyl imidazolyl radicals (TPIRs). These TPIRs randomly and reversibly cap a portion of the living polymer chains, forcing them into a dormant state while the remaining chains continue to grow [1].
  • Reactivation of Chains: Turn the UV light off. The TPIRs detach from the dormant chains and revert to HABI. The dormant chains then reactivate and resume growing [1].
  • Cycling for Broader Dispersity: Repeat steps 2 and 3 (cycling the light on and off). With each cycle, different sub-populations of chains are temporarily halted, creating a wider distribution of chain lengths in the final product and increasing the Đ [1].
Key Parameters & Troubleshooting
  • Choice of CTA: The chain transfer agent's activity impacts the baseline Đ and the adjustment range. You may need to screen CTAs for your specific Triphen diol system [1].
  • Light Exposure Time: The duration of light exposure is a critical parameter. An empirical relationship was found where increased light exposure time leads to a higher Đ [1].
  • Reversibility: A key advantage of this method is that the chain termination is reversible, preventing irreversible termination and allowing for dynamic control [1].

Frequently Asked Questions

Q1: Why would I want a polymer with a high dispersity? While low-Đ polymers are prized for their uniformity, high-Đ polymers can offer unique performance advantages, such as enhanced processing performance and greater flowability at high shear rates, which can be beneficial for specific material applications [1].

Q2: My polymerization shows low conversion and initiator efficiency. What could be the cause? If you are using the "Altering Catalyst Concentration" method, a known drawback is that low catalyst concentrations can reduce initiator efficiency and lead to lower conversions. Consider switching to an alternative method like the photoresponsive technique or using chain transfer agents [1].

Q3: Can I use the photoresponsive method for polymer brushes or other surface-initiated polymerizations? The "Temporal Regulation of Initiation" method is generally not suitable for heterogeneous structures like polymer brushes. The photoresponsive RAFT method, however, is a solution-phase technique and may offer a viable alternative for such systems, though its applicability should be verified for your specific setup [1].

I hope this technical guide provides a solid foundation for your experiments. The photoresponsive method is particularly promising for precise and dynamic control.

References

Troubleshooting Guide: Common Catalyst Efficiency Issues

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, the table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Selectivity Non-optimal active sites; Unfavorable reaction pathway; Competing side reactions. [1] Engineer ligand structures to fine-tune electronic properties and steric environment. [1]
Low Activity/High Overpotential Poor electron transfer; Inefficient mass transport; Low density of active sites. [2] Optimize nanostructure morphology (e.g., 2D to 1D shift); Introduce conductive supports (e.g., O-CNTs). [1] [2]
Poor Stability Catalyst leaching; Sintering or agglomeration of active sites; Structural degradation over time. [2] Employ pre-activation treatments; Use stable metal-organic complexes; Design structures that resist Oswald ripening. [3]
Low Yield/Conversion Suboptimal reaction conditions; Inefficient reagent mixing; Deactivation of catalytic sites. Systematically optimize parameters (temp, time, concentration) using statistical design (DoE). [4]
Inconsistent Results Impurities in reagents; Inaccurate control of stoichiometric ratios; Improper mixing. Pre-dry solvents and reagents; accurately characterize reactant properties (e.g., OH-number); ensure precise stoichiometry. [5] [6]

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters to optimize for a catalyst system?

    • A: The most impactful parameters often include ligand structure (for molecular tuning) [1], metal-to-ligand ratio [1], reaction temperature and time [4], and the use of composite materials (like carbon nanotubes) to enhance electron transfer and structural stability. [1]
  • Q2: How can I improve the selectivity of my catalyst?

    • A: Selectivity can be enhanced through ligand engineering. Using ligands with specific functional groups (e.g., para-carboxyl groups) can create a tailored micro-environment around the active metal center, favoring the desired reaction pathway. [1] Controlling the density of specific chemical bonds (e.g., C–O, Cr–O) is also critical. [1]
  • Q3: What analytical techniques are best for characterizing catalyst performance?

    • A: A combination of techniques is essential:
      • Electrochemical Methods: Measure overpotential, charge transfer resistance, and Faradaic efficiency. [1] [2]
      • Electron Microscopy (SEM/TEM): Visualize catalyst morphology, distribution, and potential agglomeration. [1] [7]
      • Spectroscopy (XPS, FTIR): Determine surface chemical composition, oxidation states, and monitor reaction progress. [7] [6]
      • X-ray Diffraction (XRD): Analyze the crystallographic structure and phase of the catalyst material. [7]

Experimental Protocol: Systematic Optimization of Reaction Conditions

This protocol, inspired by modern polymer and catalyst studies, provides a framework for optimizing catalyst synthesis. [4]

1. Define Factors and Levels:

  • Factors: Identify key variables such as Reaction Temperature, Reaction Time, Catalyst Concentration, and Solvent Type.
  • Levels: For each factor, choose a "high" and "low" value (e.g., Temperature: 50°C vs. 70°C).

2. Design the Experiment:

  • Use a 2^n factorial design to efficiently study the main effects of each factor and their interactions without an excessive number of experiments. [4]

3. Synthesis Procedure:

  • Reaction Setup: Conduct reactions in controlled environments (e.g., sealed reactors under inert gas) to ensure reproducibility. [1]
  • Composite Formation (if applicable): For supported catalysts, use a one-pot hydrothermal method where metal precursors and support materials (e.g., O-CNTs) are mixed and reacted together to form a dense, integrated structure. [1]
  • Work-up: Isolate the catalyst via centrifugation or filtration, wash thoroughly, and dry.

4. Characterization & Testing:

  • Evaluate catalyst performance against your key metrics (e.g., yield, selectivity, activity) using standardized tests.
  • Characterize the physical and chemical properties of the best-performing materials to understand the structure-activity relationship.

The following workflow diagram visualizes this iterative optimization process.

Start Start Optimization Define Define Factors & Levels Start->Define Design Design Experiment (2ⁿ Factorial) Define->Design Synthesize Synthesize Catalysts Design->Synthesize Test Test & Characterize Synthesize->Test Analyze Analyze Data Test->Analyze Optimal Conditions Optimal? Analyze->Optimal Optimal->Define No End Confirm Optimal Protocol Optimal->End Yes

How to Proceed Without Specifics on "Triphen diol"

Since information on "this compound" is unavailable, I suggest these steps to move your research forward:

  • Verify the Nomenclature: Double-check the chemical name "this compound" in specialized databases like SciFinder or Reaxys. It's possible the name is abbreviated, spelled differently, or part of a larger compound class.
  • Explore Analogous Systems: The principles used to optimize chromium-based polymers [1] or polyurethane curing systems [5] are universally applicable. Focus on the strategies (ligand engineering, stoichiometric control, morphological tuning) rather than the specific material.
  • Consult Foundational Literature: Search for review articles on "diol-based catalysts" or "bidentate ligand design" in catalysis to find established frameworks for your research.

References

FAQs: Triphen Diol Geometric Isomer Separation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common experimental questions about isolating the Z-isomer of Toremifene from its E-isomer mixture [1] [2].

  • Q: What is a robust method for isolating the Z-isomer of Toremifene?

    • A: A highly effective method is a two-step crystallization process. The first crystallization uses methanol as a solvent to achieve an initial enrichment of the Z-isomer. The product from this step is then recrystallized from a second solvent, such as acetone, methyl ethyl ketone, or ethyl acetate, to obtain the Z-isomer (Toremifene) in high purity [1].
  • Q: Why is geometric isomeric purity critical for Toremifene?

    • A: The biological activity of the isomers is antagonistic. Only the Z-isomer possesses the desired antiestrogenic activity useful in treating hormone-dependent breast cancer. The E-isomer is estrogenic, and its presence can counteract the therapeutic effect of the Z-isomer [1].
  • Q: What are the optimal temperature conditions for crystallization?

    • A: Controlled cooling is crucial for obtaining high yields and purity [1].
      • First Crystallization (Methanol): Cool the solution to between -15°C and 0°C, with a preferred range of -10°C to -3°C.
      • Second Crystallization (e.g., Acetone): Cool the solution to between -20°C and 0°C, with a preferred range of -15°C to -5°C.
  • Q: Can purification be done after forming a pharmaceutical salt?

    • A: The cited method finds it less advantageous to separate the isomers after salt formation. The recommended procedure is to isolate the pure Toremifene base through the two-step crystallization first. The pure base can then be converted into a pharmaceutically acceptable salt, such as Toremifene citrate, using conventional methods [1].

Experimental Protocol & Data Summary

The following table summarizes the key conditions for the two-step crystallization method [1].

Experimental Step Solvent Key Operational Conditions Purpose & Outcome
First Crystallization Methanol (≥ 80 w-%) Dissolve by heating/reflux; crystallize by cooling to -15°C to 0°C; hold for 1-5 hours. Initial enrichment of the Z-isomer (Toremifene).
Second Crystallization Acetone, Methyl Ethyl Ketone, or Ethyl Acetone (≥ 80 w-%) Dissolve by heating/reflux; crystallize by cooling to -20°C to 0°C; hold for 1-5 hours. Final purification to obtain high-purity Toremifene base.

Workflow Diagram

The diagram below illustrates the complete isolation and purification workflow.

Toremifene Z-Isomer Purification Workflow Start Start: Crude Mixture of Z and E Isomers Step1 Dissolve in Methanol by Heating/Reflux Start->Step1 First Solvent Step2 Crystallize Cool to -15°C to 0°C Step1->Step2 Step3 Recover Crystals (Enriched Z-Isomer) Step2->Step3 Centrifuge/Filter Step4 Dissolve in Acetone by Heating/Reflux Step3->Step4 Second Solvent Step5 Recrystallize Cool to -20°C to 0°C Step4->Step5 Step6 Recover & Dry Crystals (Pure Toremifene Base) Step5->Step6 Centrifuge/Filter Step7 Optional: Convert to Salt Step6->Step7 Conventional Methods End End: High-Purity Toremifene (Z-Isomer) Step6->End Base Form Step7->End

Troubleshooting Guide

  • Low Purity After Second Crystallization: Ensure the cooling rates are slow and controlled (over 1-24 hours) [1]. Rapid cooling can trap impurities. Verify that the starting mixture for the second crystallization is fully dissolved by reflux before initiating cooling.
  • Poor Yield in First Crystallization: The initial mixture should be free of substantial amounts of other substances [1]. Consider adding purification aids like activated charcoal to the hot methanol solution and filtering it before crystallization to remove colored impurities.
  • Isomer Separation for Other Compounds: The methodology of using sequential crystallizations with different solvent polarities can be a valuable strategy for separating other geometric isomers. For challenging separations like atropisomers, alternative techniques such as chiral chromatography or mixed-mode stationary phases may be required [3].

References

A Framework for Troubleshooting Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes standard techniques for enhancing the solubility of poorly soluble compounds, which are applicable across pharmaceutical and chemical research.

Technique Category Specific Methods Key Principle Considerations
Physical Modifications Particle Size Reduction (Micronization, Nanosuspension) [1] Increases surface area to volume ratio for greater solvent interaction [1] Does not change equilibrium solubility; may impart physical stress [1]
Crystal Engineering (Polymorphs, Amorphous Forms, Cocrystallization) [1] Alters crystal lattice energy and packing to improve dissolution [1] Different polymorphs can have vastly different solubilities and stability
Solid Dispersions [1] Dispersion of drug in inert carrier matrix to improve wettability and dissolution Choice of carrier (e.g., polymer) is critical for stability and performance
Chemical Modifications Salt Formation [1] Modifies pH and forms a soluble ionic compound to enhance solubility in aqueous media [1] Requires ionizable functional groups; depends on pKa
Complexation (e.g., Cyclodextrins) [1] Formation of inclusion complexes that mask the hydrophobic parts of the molecule [1] Stability constant of the complex is a key parameter
Miscellaneous Methods Use of Surfactants [1] Reduces interfacial tension and increases wetting through micelle formation [1] Critical micelle concentration is important; potential for toxicity
Co-solvency [1] Uses water-miscible solvents to change the solubility parameter of the bulk solvent [1] Can affect pharmacokinetics and drug stability; must be pharmaceutically acceptable

Proposed Experimental Workflow for Solubility Enhancement

When dealing with a new compound like "Triphen diol," a systematic approach is crucial. The following diagram outlines a logical workflow for troubleshooting solubility.

Start Identify Solubility Issue A Characterize Compound (Molecular Weight, pKa, Log P, Thermal Stability) Start->A B Analyze Solid-State Form (Polymorph Screen, Crystallinity) Start->B C Select & Screen Enhancement Techniques A->C B->C D Evaluate Lead Formulations (Solubility, Stability, Bioavailability) C->D D->C Iterate E Optimize & Scale-Up D->E

How to Locate Compound-Specific Information

Since direct information on "this compound" is unavailable, you can take the following steps to find the necessary data:

  • Verify the Compound Identity: Confirm the exact chemical name (e.g., this compound) and its CAS Registry Number. This unique identifier is crucial for unambiguous searching in scientific databases.
  • Search Specialized Databases:
    • Use platforms like SciFinder or Reaxys, which are specifically designed for chemical information retrieval.
    • Search the PubMed and Google Scholar databases for scientific articles. Use the compound's name, CAS number, and keywords like "solubility," "crystallization," "polymorph," and "preformulation."
  • Analyze Molecular Structure: If you have the molecular structure, identify functional groups that can inform strategy selection (e.g., ionizable groups for salt formation, hydrogen bond donors/acceptors for co-crystals).

References

column chromatography troubleshooting for diol compounds

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common challenges when working with diol compounds:

  • Why is my recovery rate for the target diol compound low? Low recovery can stem from several issues. The compound may be incompletely extracted from your initial sample matrix if the solvent polarity is not optimal. The diol could also be degrading during the process due to exposure to light, oxygen, heat, or metal ion catalysts. Furthermore, losses during cleanup on solid-phase extraction (SPE) or dispersive-SPE (dSPE) can occur if the sorbent is too aggressive or elution is incomplete [1].

  • I observe retention time drift in my HPLC analysis of diols. What should I check? Retention time drift indicates an unstable chromatographic system. The most common causes are [2] [3]:

    • Mobile Phase Issues: Evaporation of volatile components (organic solvent or acids like TFA), leading to a gradual change in composition or pH.
    • Column Problems: Contamination from the sample matrix, inadequate equilibration, or gradual degradation of the stationary phase.
    • Temperature Fluctuations: Unstable column temperature.
    • Minor System Leaks: Very small leaks that are hard to detect can cause this issue.
  • My diol compound is unstable on silica gel. What are my options? If you confirm via 2D-TLC that your diol decomposes on silica, consider these alternatives [4]:

    • Switch to a different stationary phase, such as alumina.
    • Use an alternative purification technique like crystallization or distillation.
    • If possible, carry the crude product forward to the next synthetic step, as the subsequent compound might be more stable on silica.

Troubleshooting Guides

Guide 1: Addressing Low Recovery Rates

Low recovery rates can derail an experiment. The table below summarizes common causes and solutions.

Problem Possible Cause Recommended Solution
Insufficient Extraction Solvent polarity mismatch with target analyte or complex sample matrix (e.g., high fat content) [1]. Adjust solvent polarity (e.g., try ethanol, acetonitrile); increase sample-to-solvent ratio; use sonication, water bath heating, or multiple extractions [1].
Analyte Degradation Target diol is unstable to light, oxygen, heat, or metal ions [1]. Perform procedures under light protection; add antioxidants; use nitrogen gas for evaporation; chelate metal ions with EDTA [1].
Cleanup Loss Target analyte is adsorbed onto cleanup sorbents (dSPE/SPE) or elution is incomplete [1]. Reduce amount of dSPE sorbent and contact time; ensure SPE column is properly activated; increase elution solvent volume [1].
Calculation Errors Matrix effects in mass spectrometry cause inaccurate quantification [1]. Use matrix-matched calibration curves, standard addition method, or isotope-labeled internal standards [1].
Guide 2: Optimizing Solvent Selection for Diol Extraction

Selecting the right solvent is critical for efficient extraction. Research on extracting limonene-1,2-diol from a biotransformation medium provides excellent, specific data for solvent selection [5].

Solvent Polarity Recovery of Limonene-1,2-diol Notes
Ethyl Acetate Medium ~90% Effective for diols; used in sequential extraction with hexane to remove non-polar impurities [5].
Chloroform Medium ~80% Good recovery, but consider toxicity [5].
Dichloromethane Medium ~80% Good recovery, but consider toxicity [5].
n-Butanol High ~50% Higher polarity leads to lower recovery for medium-polarity diols [5].
Hexane Low <10% Useful for removing non-polar contaminants (e.g., unreacted limonene), not for diol extraction [5].

The study found that a sequential extraction using hexane first (to remove non-polar impurities) followed by ethyl acetate successfully recovered the diol with high purity, making a final column chromatography purification step potentially unnecessary [5].

Experimental Protocols

Protocol 1: Sequential Solvent Extraction for Diol Purification

This protocol is adapted from a published method for purifying limonene-1,2-diol, which can be adapted for similar diol compounds [5].

  • Step 1: Filtration. Separate the biomass from the culture supernatant or reaction mixture via filtration.
  • Step 2: Removal of Non-Polar Contaminants. Perform two extractions of the supernatant with an equal volume of hexane. Discard the hexane layers, which will contain non-polar compounds.
  • Step 3: Diol Extraction. Perform four extractions of the remaining aqueous phase with an equal volume of ethyl acetate. Combine all the ethyl acetate layers.
  • Step 4: Concentration. Concentrate the combined ethyl acetate extracts using a rotary evaporator at 40°C to obtain the purified diol.
Protocol 2: Dry Loading a Column for Poorly Soluble Compounds

If your diol has poor solubility in the initial mobile phase, dry loading can improve separation.

  • Step 1. Dissolve your crude sample in a minimal amount of a solvent that it readily dissolves in (e.g., dichloromethane) [4].
  • Step 2. Add dry silica gel (10-20 times the mass of your sample) to the solution and swirl gently to create a suspension [4].
  • Step 3. Evaporate the solvent completely using a rotary evaporator until a free-flowing, dry powder is obtained [4].
  • Step 4. Carefully add the initial mobile phase to your packed column. Ensure the solvent level is 2-3 cm above the silica surface.
  • Step 5. Slowly pour the dry, sample-saturated silica into the column, ensuring it settles evenly and no air bubbles form. Proceed with elution as normal [4].

Workflow and Decision Pathways

The following diagram illustrates the logical workflow for purifying a diol compound, from initial extraction to final analysis, incorporating key troubleshooting decision points.

Diol_Purification Start Start: Crude Mixture Containing Diol Extract Solvent Extraction Start->Extract Decision1 Recovery Low? Extract->Decision1 TS1 Troubleshoot Recovery: - Adjust solvent polarity - Use sonication/heat - Add antioxidants Decision1->TS1 Yes Purify Purify via Column Chromatography Decision1->Purify No TS1->Purify Decision2 Peak Tailing or Retention Time Drift? Purify->Decision2 TS2 Troubleshoot Column: - Ensure column equilibration - Check mobile phase stability - Use guard column Decision2->TS2 Yes Analyze Analyze Product (e.g., HPLC, LC-MS) Decision2->Analyze No TS2->Analyze End End: Pure Diol Analyze->End

I hope this technical support center provides a solid foundation for your work with diol compounds.

References

Understanding Silica-Induced Decomposition and Stabilization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The decomposition of sensitive compounds on silica often relates to surface interactions. The table below summarizes the key factors and potential mitigation strategies.

Factor Description Potential Mitigation Strategy
Surface Acidity Silica surfaces contain acidic silanol (Si-OH) groups that can catalyze decomposition reactions [1]. Deactivate acidic sites by end-capping with reagents like chlorotrimethylsilane or hexamethyldisilazane [1].
Interactions with Surface Sites Active sites on silica (e.g., Lewis acids) can strongly interact with functional groups, leading to unwanted chemical changes [1]. Use highly purified, acid-washed silica for chromatography to minimize active metal impurities.
Moisture Water on the silica surface can participate in or catalyze hydrolysis reactions. Ensure the silica and solvents are completely anhydrous. Pre-dry silica at elevated temperature (e.g., 120-150°C) under vacuum.
Temperature Elevated temperatures generally increase the rate of decomposition reactions. Perform all operations, including solvent evaporation and storage, at the lowest possible temperature.

Experimental Workflow for Troubleshooting

The following diagram outlines a systematic workflow to identify the cause of decomposition and validate your solution.

Start Start: Triphen Diol Decomposition on Silica Step1 Characterize the Decomposition Start->Step1 Step2 Hypothesize & Implement Fix Step1->Step2 Step3 Test & Analyze Stability Step2->Step3 Success Success: Stable Process Step3->Success Stability Improved Revise Revise Hypothesis Step3->Revise Decomposition Persists Revise->Step2

Step 1: Characterize the Decomposition
  • Analyze Degradation Products: Use techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or LC-Mass Spectrometry (LC-MS) to separate and identify the decomposition products. The structure of these products can provide crucial clues about the mechanism (e.g., hydrolysis, oxidation, acid-catalyzed rearrangement).
  • Monitor Kinetics: Track the extent of decomposition over time under different conditions (e.g., on dry silica vs. air-equilibrated silica) to understand the rate of the process.
Step 2: Hypothesize and Implement a Fix

Based on the clues from Step 1, select one or more strategies from the table above. For a initial test, silica end-capping is a highly targeted approach if surface acidity is suspected.

Protocol: End-Capping Silica for a Chromatography Column

  • Pack the Column: Pack your silica gel into the chromatography column as usual.
  • Pre-Passivate: Before loading your compound, pass a solution of 1-3% triethylamine in hexane (or your non-polar mobile phase) through the column. Triethylamine acts as a basic scavenger to neutralize any residual acidic sites.
  • Equilibrate: Re-equilibrate the column with your standard mobile phase without the additive to flush out the triethylamine before loading your this compound sample.
Step 3: Test and Analyze Stability

Repeat your process with the modified silica. Compare the purity and recovery of your this compound before and after contact with the silica using your analytical methods (TLC, HPLC). If decomposition persists, return to Step 2 with a new hypothesis (e.g., investigating the role of solvent or oxygen).

Frequently Asked Questions (FAQs)

Q1: My this compound is unstable even on analytical TLC plates. What can I do?

  • A: This is a clear sign of decomposition. Switch to HPLC-grade silica TLC plates which are often purer and of a consistent pH. You can pre-wash the plate with your mobile phase and then activate it by drying in an oven (e.g., 100°C for 30 minutes) to remove moisture. Running the TLC in a system with a basic additive (like a drop of triethylamine in the mobile phase) can also help.

Q2: Are there alternative solid supports I can use instead of silica?

  • A: Yes, several alternatives exist and may be worth testing.
    • Alumina: Can be used in basic, neutral, or acidic forms, offering a different surface chemistry.
    • Diatomaceous Earth (Celite): This is much less reactive than silica and is excellent for simple filtration and removal of solvents.
    • Polymeric Adsorbents: Neutral polystyrene-based resins avoid the acidic issues of silica entirely but can be more expensive.

Q3: Besides silica, what other factors should I check in my lab technique?

  • A:
    • Solvents: Ensure your solvents are fresh, dry, and free from peroxides (especially ethers and THF), as oxidants can cause decomposition.
    • Oxygen: For highly air-sensitive compounds, consider using an inert atmosphere (e.g., nitrogen or argon glove box) when handling the solid compound or slurries.
    • Light: If your compound is photosensitive, use amber glassware or work under yellow light to prevent photodegradation.

I hope this structured guide helps you diagnose and resolve the stability issue with your compound. The key is a systematic process of characterization and targeted intervention.

References

improving Triphen diol catalytic activity

Author: Smolecule Technical Support Team. Date: February 2026

Performance Data & Catalytic Systems

Triphenylamine-Based Materials in Photocatalysis and Sensing

Material Name Application Key Performance Metric Reference
Zr-TCA MOF Photocatalytic H₂O₂ Generation High performance attributed to 2D structure and exposed active sites [1] -
Zr-NBC MOF Photocatalytic H₂O₂ Generation High performance attributed to 2D structure and exposed active sites [1] -
TPAB-CF3 Lysosome-Targeted Imaging & Photodynamic Therapy Stokes Shift: 234 nm; Quantum Yield (Aggregated): 49.26% [2] -
TPAB-diCF3 Lysosome-Targeted Imaging & Photodynamic Therapy Stokes Shift: 256 nm; I/I₀ Boost: 193-fold [2] -
TPA Carboxylic Acids Detection of Nitroaromatics (e.g., Picric Acid) Effective fluorescence quenching; can be used in dip-strip sensors [3] -

Catalytic Systems for Diol Functionalization

Catalyst System Reaction Type Key Feature / Selectivity Reference
(S)-Ir-Id (In situ generated) Site- & Diastereo-Selective C-Allylation of 1,3-diols Complete catalyst-directed diastereocontrol [4] -
BCF / Hydrosilane Regioselective Deoxygenation of 1,2-diols Preference for primary hydroxyl group reduction [5] -
Organoboron Catalysts Selective Functionalization of Diols Mild conditions, high selectivity via Lewis acid activation [5] -

Experimental Protocols

Here are detailed methods for key experiments cited in the tables.

Synthesis of Triphenylamine-based AIEgens (e.g., TPAB-CF3) [2] This protocol describes the synthesis of compounds with aggregation-induced emission (AIE) properties.

  • Suzuki Coupling: React 4-(diphenylamino)-phenylboronic acid with 5-bromosalicylaldehyde using Pd(dppf)₂Cl₂ as a catalyst in a mixture of isopropyl alcohol and potassium carbonate solution. Reflux under nitrogen protection for 12 hours to obtain precursor 1.
  • Introduction of Morpholine: Reflux precursor 1 with 4-(3-chloropropyl)morpholine in acetonitrile for 4 hours to yield precursor 2.
  • Knoevenagel Condensation: React precursor 2 with 4-(trifluoromethyl)phenylacetonitrile or 3,5-bis(trifluoromethyl)phenylacetonitrile using piperidine as a catalyst in anhydrous ethanol for 4 hours.
  • Purification: Purify the final product (TPAB-CF3 or TPAB-diCF3) using standard techniques like column chromatography or recrystallization. Characterize via ¹H NMR and high-resolution mass spectrometry.

In-situ Generation of Iridium Catalyst (S)-Ir-Id for Diol C-Allylation [4] This method avoids the need for a pre-purified, single-component catalyst.

  • Setup: In a suitable reaction vessel, combine the chiral 1,3-diol substrate (e.g., malic acid derived diol 1a) and allyl acetate.
  • Catalyst Preparation: To the mixture, add [Ir(cod)Cl]₂ as the iridium source, 4-chloro-3-nitro-benzoic acid, and the ligand (S)-Cl,MeO-BIPHEP.
  • Reaction: Allow the reaction to proceed under the optimized conditions. The catalyst forms and acts in situ.
  • Work-up and Isolation: After completion, work up the reaction and isolate the diastereomerically pure anti-2a product, typically achieved with a yield of around 79%.

Regioselective Deoxygenation of 1,2-Diols using BCF/Hydrosilane [5] This protocol uses a strong Lewis acid to selectively reduce one hydroxyl group in a diol.

  • Reagent Addition: Treat the terminal 1,2-diol substrate with the catalyst tris(pentafluorophenyl)borane (BCF, OC-1).
  • Two-Stage Silane Addition:
    • First, add diphenylsilane (Ph₂SiH₂), which is sacrificially consumed to form a key cyclic siloxane intermediate.
    • Then, add triethylsilane (Et₃SiH) as the hydride source for the actual reduction.
  • Reaction Monitoring: Monitor the reaction for completion. The system shows a preference for reducing the primary hydroxyl group over the secondary one.

Troubleshooting Guide

FAQ: My diol functionalization reaction has poor selectivity. What could be wrong? Poor selectivity often stems from an unsuitable catalyst system for your specific diol structure.

  • Problem: The catalyst cannot differentiate between the steric and electronic environments of the hydroxyl groups.
  • Solution: Refer to the diagnostic workflow below to select the appropriate strategy. For chiral 1,3-diols, an iridium-based system like (S)-Ir-Id is highly effective for C-allylation with excellent diastereocontrol [4]. For terminal 1,2-diols, the BCF/silane system provides regioselective deoxygenation [5]. Organoboron catalysts are a versatile alternative for various diol functionalizations under mild conditions [5].

The following diagram illustrates this diagnostic logic for resolving poor selectivity.

Start Poor Selectivity in Diol Functionalization Step1 Identify Diol Type Start->Step1 Case1 Chiral 1,3-diols Step1->Case1 Case2 Terminal 1,2-diols Step1->Case2 Case3 Other diol types Step1->Case3 Step2 Select Recommended Catalyst System Step3 Achieve High Selectivity Step2->Step3 Catalyst1 Catalyst: (S)-Ir-Id (in situ) Reaction: C-Allylation Benefit: Complete diastereocontrol Case1->Catalyst1 For Catalyst2 Catalyst: BCF / Hydrosilane Reaction: Deoxygenation Benefit: Regioselective (prefers 1° OH) Case2->Catalyst2 For Catalyst3 Catalyst: Organoboron Systems Reaction: Various Benefit: Mild, selective conditions Case3->Catalyst3 For Catalyst1->Step2 Catalyst2->Step2 Catalyst3->Step2

FAQ: The fluorescence yield of my triphenylamine-based sensor (AIEgen) is low in aqueous solution. Is this normal? Yes, this is typical and often a desired feature for AIEgens. These compounds are designed to be weakly fluorescent in good solvents (like DMSO) and become highly emissive upon aggregation in poor solvents (like water) [2].

  • Problem: The AIEgen is in a dissolved state, leading to non-radiative decay.
  • Solution: Increase the water fraction (f_w) in your DMSO/water mixture to over 50-60%. The fluorescence intensity should significantly enhance, often by 80 to 200-fold, as the molecules aggregate and their intramolecular motion is restricted [2]. Check the absorption and emission spectra to confirm the formation of aggregates.

FAQ: What are the key considerations for designing a triphenylamine-based material for photocatalysis? The molecular and electronic structure is critical for efficient performance.

  • Problem: Inefficient charge separation or insufficient active sites.
  • Solution:
    • Extended Structures: Construct 2D metal-organic frameworks (MOFs) to provide abundant exposed active sites, as demonstrated by Zr-TCA and Zr-NBC for H₂O₂ production [1].
    • Push-Pull Design: Implement a D1-D2-π-A (Donor-Donor-Bridge-Acceptor) molecular structure. This promotes efficient charge separation upon photoexcitation, narrows the energy bandgap, and enhances the generation of reactive oxygen species (e.g., singlet oxygen, ¹O₂) [2].
    • Functional Groups: Introduce specific groups like morpholine for subcellular targeting (e.g., lysosomes) or carboxylic acids for sensing nitroaromatics via charge-transfer interactions [2] [3].

References

Experimental Protocols for Thermal Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

For researchers comparing the thermal stability of different compounds, the following integrated protocols, as utilized in recent studies, provide a robust framework.

Simultaneous Thermal Analysis (STA) coupled with Evolved Gas Analysis (EGA) is a powerful technique for characterizing thermal stability and decomposition pathways [1]. The workflow integrates multiple data streams for a comprehensive analysis, as shown below:

G Start Sample Preparation (1-5 mg powder) STA Simultaneous Thermal Analysis (TG/DTG/DSC) Start->STA Inert Inert Atmosphere (N₂) STA->Inert Oxidizing Oxidizing Atmosphere (Air) STA->Oxidizing EGA Evolved Gas Analysis (EGA) FTIR & QMS Inert->EGA Oxidizing->EGA Data Data Correlation & Interpretation EGA->Data

This methodology provides the following key data points, which are essential for an objective comparison [1]:

  • Thermogravimetry (TG): Measures mass change as a function of temperature.
  • Derivative Thermogravimetry (DTG): Identifies the exact temperature of maximum degradation rate.
  • Differential Scanning Calorimetry (DSC): Measures endothermic and exothermic events, such as melting points and glass transitions [2].
  • Fourier Transform Infrared Spectroscopy (FTIR) & Quadrupole Mass Spectrometry (QMS): Identify volatile decomposition products in real-time.

Oxidation Induction Time (OIT) is another critical test, especially for evaluating a material's resistance to thermo-oxidative degradation. Standard protocols involve heating a sample to a specified temperature (e.g., 200°C) under an inert atmosphere and then switching to an oxygen or air atmosphere to measure the time until the onset of exothermic oxidation [2].

Key Thermal Stability Metrics and Data Presentation

When compiling comparative data, the following parameters, derived from the experimental protocols above, form the basis of a structured comparison guide.

Table 1: Key Metrics for Thermal Stability Comparison

Metric Description Experimental Method
Onset Degradation Temperature (Tₒₙₛₑₜ) Temperature at which significant mass loss begins. TGA
Temperature at Maximum Degradation Rate (Tₘₐₓ) Peak temperature of the derivative mass loss curve. DTG
Melting Point (Tₘ) / Glass Transition (T𝑔) Thermal transitions indicating stability under processing or storage. DSC
Oxidation Induction Time (OIT) Measures resistance to oxidative decomposition at a set temperature. DSC (Iso-thermal)
Activation Energy (Eₐ) of Degradation Kinetic parameter calculated from mass loss data at multiple heating rates. TGA (e.g., Flynn-Wall-Ozawa method)
Identification of Volatiles Chemical nature of gases released during decomposition (e.g., NH₃, CO₂, H₂O). TG/FTIR/QMS

Suggestions for Further Research

To locate the specific information on "Triphen diol," you may find it helpful to:

  • Verify the IUPAC name or chemical structure of the compound, as "this compound" may be a common or abbreviated name.
  • Search specialized chemical databases like SciFinder, Reaxys, or specific patent literature, which may have more granular data on niche compounds.
  • Consult the primary literature on similar compounds (e.g., other diols or polyphenols) to establish a baseline for comparison if direct data remains elusive.

References

Framework for Evaluating Catalyst Reusability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters and methodologies commonly used in scientific literature to assess the reusability and stability of catalysts [1].

Evaluation Parameter Description & Purpose Common Experimental Methods
Catalytic Activity Over Cycles Tracks the key performance metric (e.g., yield, conversion) across multiple reaction cycles to determine lifespan. Running the standard reaction repeatedly with catalyst recycled from the previous run [2] [3] [4].
Catalyst Recovery & Mass Loss Measures physical recovery and mass balance; significant loss indicates poor stability or handling issues. Separation (filtration/centrifugation), washing, drying, and weighing after each cycle [4].
Structural Stability Determines if the catalyst's chemical composition and physical structure remain intact after use. XRD, FT-IR, ICP-AES/OES [2] [3].
Textural Properties Evaluates changes in surface area and porosity, which can affect active site accessibility. BET surface area and porosity analysis [3].
Acidic Properties For acid catalysts, monitors the stability of active acid sites, which are crucial for activity. NH3-TPD, acid-base titration, pyridine-adsorbed FT-IR [3] [1].

Standard Protocol for a Reusability Test

A typical reusability experiment follows a cyclical process, as illustrated in the workflow below.

G 1. Initial Reaction 1. Initial Reaction 2. Separation 2. Separation (Centrifugation/Filtration) 1. Initial Reaction->2. Separation 3. Washing 3. Washing (e.g., with hexane, methanol) 2. Separation->3. Washing 4. Drying 4. Drying (Oven, e.g., 120°C) 3. Washing->4. Drying 5. Re-testing 5. Re-testing (Next catalytic cycle) 4. Drying->5. Re-testing 5. Re-testing->2. Separation Repeat for multiple cycles

For example, in a study on a decatungstate photocatalyst, the solid catalyst was recovered after each reaction cycle by centrifugation at 5000 rpm for 5 minutes, washed thoroughly with hexane, and dried in an oven at 120°C for 24 hours before being reused [4]. Similar methods are used for heterogeneous acid catalysts in biodiesel production, where the catalyst is filtered, washed, and dried between cycles [2] [3].

How to Locate Specific Data

To find the specific information you need on "Triphen diol," I suggest the following steps:

  • Verify the Nomenclature: Double-check the precise and correct chemical name or CAS number. What you are looking for may be listed under a different systematic name.
  • Search Scientific Databases: Use specialized platforms like SciFinder, Reaxys, or Google Scholar to search for the compound directly. These are more comprehensive for chemical literature than general web searches.
  • Consult Related Literature: If the compound is very new or proprietary, you may need to look for studies on closely related catalyst classes (e.g., other diol complexes or triphenyl-based compounds) and adapt the evaluation framework presented above.

References

Experimental Protocols for Polymerization Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental techniques used for analyzing polymerization kinetics, drawing from studies on related diol-initiated systems and general polymer chemistry [1] [2].

Technique Key Measured Parameters Application Example Experimental Outline

| Differential Scanning Calorimetry (DSC) [1] | Reaction heat (ΔH), Activation Energy (Eₐ), characteristic temps. (Tᵢ, Tₚ, T_f) | Non-isothermal curing kinetics of MDI-based polyurethane with diol chain extenders [1]. | 1. Sample Prep: Mix monomer & initiator (e.g., diol/Mg(BHT)₂) [2]. 2. Run: Heat at constant rates (e.g., 5, 10, 15, 20 °C/min) under inert gas [1]. 3. Analysis: Apply kinetic models (e.g., Kissinger, Ozawa) to DSC data to determine Eₐ [1]. | | Nuclear Magnetic Resonance (NMR) Spectroscopy [2] | Monomer conversion, Polymerization Degree (Pₙ) | Ring-opening polymerization (ROP) of ε-caprolactone initiated by Mg(BHT)₂/cyclopentane-diol systems [2]. | 1. Reaction Monitoring: Track monomer & polymer signals in real-time or aliquot analysis. 2. Conversion/Degree: Calculate Pₙ by comparing integrated peak areas of monomer and polymer chains [2]. | | Size Exclusion Chromatography (SEC) [2] | Molecular weight (Mₙ, Mw), Polydispersity Index (Đ) | Characterizing poly(ε-caprolactone) from ROP [2]. | 1. Sample Prep: Terminate reaction, dilute polymer in eluent (e.g., THF). 2. Analysis: Inject, separate by hydrodynamic volume, calibrate with narrow Mw standards. |

Data Presentation Framework

While specific data for "Triphen diol" is unavailable, the table below illustrates how to structure quantitative data from a related cyclopentane-diol initiator study [2].

Initiator System Diol/Mg Ratio Theo. Pₙ NMR Pₙ SEC Pₙ Polydispersity (Đ)
(I) / Mg(BHT)₂ [2] 1:1 100 100 98 1.21
(I) / Mg(BHT)₂ [2] 1:2 50 65 62 1.45
(II) / Mg(BHT)₂ [2] 1:1 100 100 95 1.19
(II) / Mg(BHT)₂ [2] 1:2 50 70 67 1.51

Key Observations from Data:

  • Controlled Polymerization: A 1:1 initiator/Mg ratio provides better control, with experimental Pₙ closely matching theoretical values and lower polydispersity [2].
  • Side Reactions Potential: A 1:2 ratio leads to higher-than-expected Pₙ and broader Đ, suggesting potential side reactions or unequal chain growth [2].

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for conducting a polymerization kinetics analysis, incorporating the techniques discussed.

start Start Kinetics Experiment prep Reaction Mixture Preparation - Precatalyst (e.g., Mg(BHT)₂(THF)₂) - Monomer (e.g., ε-Caprolactone) - Initiator (Diol) start->prep split Split into Aliquots prep->split dsc DSC Analysis - Non-isothermal heating - Measure heat flow split->dsc Sample nmr NMR Analysis - Track monomer signals - Calculate conversion split->nmr Aliquots over time/temperature sec SEC Analysis - Determine molecular weight - Measure polydispersity split->sec Final polymer model Kinetic Modeling - Apply Kissinger/Ozawa methods - Calculate activation energy (Eₐ) dsc->model nmr->model Conversion data report Report & Compare sec->report Mₙ, Đ data model->report

Guidance for Further Research

To build a more comprehensive guide, I suggest you:

  • Verify the compound name: "this compound" may refer to a specific compound like 1,2,4-triphenylcyclopentane-1,2-diol [2]; confirming the exact IUPAC name will refine your search.
  • Explore specialized databases: Search platforms like SciFinder, Reaxys, or Web of Science using specific compound names and terms like "kinetics," "ring-opening polymerization," or "catalyst."
  • Consult related literature: Broaden your search to include papers on diol-initiated polymerizations and organometallic catalysis to find applicable kinetic methodologies and data presentation formats [1] [2].

References

×

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

348.13615911 g/mol

Monoisotopic Mass

348.13615911 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-21-2023

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